molecular formula C13H7F6NO B1626257 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane CAS No. 57120-54-4

2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

カタログ番号: B1626257
CAS番号: 57120-54-4
分子量: 307.19 g/mol
InChIキー: ZRNRGGNAVKYDQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane (CAS 57120-54-4) is a high-value quinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel chemotherapeutic agents. Its core structure is closely related to mefloquine, a known antimalarial drug, positioning it as a critical precursor for the development of next-generation quinoline methanol derivatives . Research into this compound and its analogs focuses on modifying pharmacological properties, such as enhancing efficacy and reducing adverse effects associated with the parent drug class . The oxirane (epoxide) functional group is a key reactive site, allowing researchers to synthesize a diverse array of derivatives through ring-opening reactions, notably with various nucleophiles such as amines and alcohols . This reactivity facilitates the creation of complex molecular architectures aimed at new therapeutic targets. The presence of two trifluoromethyl groups on the quinoline ring system is a strategic feature often employed in drug design to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability . Studies suggest that derivatives stemming from this intermediate have potential applications beyond antimalarial research, including investigations for their antibacterial, antifungal, and antiparasitic properties . Furthermore, its utility extends to methodological organic synthesis, where it has been used in asymmetric synthesis protocols to produce enantiomerically enriched compounds . This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRGGNAVKYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482618
Record name 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57120-54-4
Record name 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane , a critical heterocyclic intermediate used in the structural diversification of antimalarial pharmacophores.

Chemical Dynamics, Synthesis, and Application in Antimalarial Drug Design[1]

Executive Summary & Strategic Importance

This compound (CAS: 57120-54-4) serves as a high-value electrophilic scaffold in medicinal chemistry.[1] It is structurally derived from the mefloquine core (2,8-bis(trifluoromethyl)quinoline), a validated antimalarial pharmacophore.

Unlike the synthesis of Mefloquine itself—which involves the attachment of a piperidine ring via a carbon-carbon bond—this epoxide intermediate is primarily utilized to generate


-amino alcohol analogs  via nucleophilic ring opening.[1] These derivatives allow researchers to probe the structure-activity relationship (SAR) of the quinoline methanol binding pocket by varying the amine architecture (e.g., replacing the piperidine ring with morpholines, pyrrolidines, or acyclic amines) while retaining the critical electron-deficient quinoline anchor.

Key Technical Value:

  • Divergent Synthesis: Enables the rapid generation of "Mefloquine-like" libraries.[1]

  • Electronic Profile: The bis-trifluoromethyl substitution pattern creates a highly electron-deficient aromatic system, influencing the electrophilicity and regioselectivity of the epoxide ring.

Physicochemical Profile

The physicochemical properties of this molecule are dominated by the lipophilic and electron-withdrawing nature of the trifluoromethyl groups.

PropertySpecification
Chemical Name This compound
CAS Number 57120-54-4
Molecular Formula

Molecular Weight 307.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Lipophilicity (LogP) ~3.8 (Predicted)
Key Functional Groups Epoxide (Oxirane), Bis-trifluoromethyl quinoline

Synthetic Architecture

The synthesis of the oxirane moiety is typically achieved via a Corey-Chaykovsky reaction on the corresponding aldehyde. This pathway ensures the preservation of the sensitive trifluoromethyl groups on the quinoline ring.

Upstream Synthesis Protocol

The precursor, 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde , is generated from the 4-hydroxy quinoline via bromination and formylation.[1][2]

Step-by-Step Methodology:

  • Bromination: Treat 2,8-bis(trifluoromethyl)-4-quinolinol with phosphorus oxybromide (

    
    ) at 150°C to yield the 4-bromo derivative.[1][2]
    
  • Formylation: Subject the 4-bromo intermediate to lithium-halogen exchange using

    
    -butyllithium (
    
    
    
    -BuLi) in THF at -78°C, followed by quenching with DMF to produce the 4-carbaldehyde.
  • Epoxidation (Corey-Chaykovsky):

    • Reagent Preparation: Generate dimethylsulfonium methylide in situ by treating trimethylsulfonium iodide with a strong base (e.g., NaH or KOtBu) in DMSO/THF.

    • Addition: Add the quinoline-4-carbaldehyde to the ylide solution at 0°C.

    • Mechanism: The methylene group adds to the carbonyl to form a betaine intermediate, which collapses to expel dimethyl sulfide and close the epoxide ring.

Visualization of Synthetic Pathway

SynthesisPath Start 2,8-Bis(CF3)-4-quinolinol (Starting Material) Bromo 4-Bromo-2,8-bis(CF3)quinoline Start->Bromo POBr3, 150°C (Bromination) Aldehyde Quinoline-4-carbaldehyde Bromo->Aldehyde 1. n-BuLi, -78°C 2. DMF (Formylation) Epoxide TARGET OXIRANE (CAS 57120-54-4) Aldehyde->Epoxide Me3S+ I- / NaH (Corey-Chaykovsky)

Caption: Synthetic route from hydroxy-quinoline precursor to the target oxirane via Corey-Chaykovsky epoxidation.[1]

Reactivity & Mechanistic Insights

The core utility of this compound lies in its reactivity toward nucleophiles, particularly amines.[1]

Regioselectivity of Ring Opening

When reacting with amines (e.g., piperidine, morpholine), the epoxide undergoes nucleophilic ring opening.

  • Electronic Effect: The electron-deficient quinoline ring (due to two

    
     groups) withdraws electron density from the benzylic position (C1 of the epoxide).[1] However, steric hindrance usually dominates in basic/nucleophilic conditions.
    
  • Steric Control: Nucleophilic attack predominantly occurs at the terminal carbon (C2) of the epoxide, which is less sterically hindered.

  • Product Outcome: The reaction yields a secondary alcohol with the amine attached to the terminal position.

Critical Distinction:

Note: The product of this reaction is a structural analog of Mefloquine, not Mefloquine itself.

  • Mefloquine: Piperidine attached via C-C bond to the central carbon.

  • Epoxide Product: Amine attached via C-N bond to the terminal methylene.

Experimental Protocol: Aminolysis

Objective: Synthesis of 1-amino-2-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethanol derivatives.

  • Solvent System: Ethanol or Isopropanol (Protic solvents facilitate epoxide opening via hydrogen bonding to the oxygen).

  • Stoichiometry: 1.0 eq Epoxide : 1.2 eq Amine (e.g., Piperidine).

  • Conditions: Reflux for 4–12 hours.

  • Work-up: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Mechanistic Visualization

ReactionMechanism cluster_conditions Reaction Conditions Epoxide Quinolyl-Oxirane (Electrophile) TS Transition State (Attack at Terminal C) Epoxide->TS SN2 Mechanism Amine Secondary Amine (Nucleophile: HNR2) Amine->TS SN2 Mechanism Product Beta-Amino Alcohol (Mefloquine Analog) TS->Product Ring Opening Proton Transfer Cond Solvent: EtOH/iPrOH Temp: Reflux

Caption: Nucleophilic ring opening mechanism showing regioselective attack at the terminal carbon.

Process Safety & Stability

Stability Profile
  • Thermal Stability: The compound is generally stable at room temperature but should be stored under refrigeration (2–8°C) to prevent slow polymerization or hydrolysis.

  • Hydrolytic Sensitivity: Epoxides are susceptible to hydrolysis in acidic aqueous environments, forming the corresponding diol. Store in a desiccated environment.

Toxicology & Handling
  • Genotoxicity Warning: As an epoxide, this compound is a potential alkylating agent. It must be handled as a mutagenic impurity hazard until proven otherwise.[1]

  • Containment: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Destruction: Quench excess epoxide waste with aqueous sodium hydroxide or amine solutions before disposal to open the reactive ring.

References

  • Dow, G. S., et al. (2010). Derivatives of mefloquine and associated methods for making and using.[2][3][4][5] WO2010144434A1. World Intellectual Property Organization. Link

  • Milner, E., et al. (2012). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols.[1][2] Malaria Journal, 11, 1-9. Link[1]

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data Sheet. SCBT.[6][7] Link[1]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link[1]

  • Carroll, F. I., & Blackwell, J. T. (1974). Structure-activity relationships in the mefloquine series.[1][2][4] Journal of Medicinal Chemistry, 17(2), 210-219. Link[1]

Sources

Technical Guide: The Role of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane in Mefloquine Pharmacophore Diversification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane (hereafter referred to as the "Quinoline Epoxide").

Editorial Note: While classical industrial synthesis of Mefloquine relies on organolithium coupling with pyridine derivatives, the Quinoline Epoxide represents a critical "divergent intermediate" used primarily in the synthesis of Next-Generation Mefloquine Analogs . These analogs are designed to retain antimalarial potency while mitigating the neurotoxicity associated with the parent drug. This guide focuses on this specific high-value synthetic pathway.

Executive Summary

The compound This compound acts as a versatile electrophilic scaffold for generating


-amino alcohol derivatives of the Mefloquine core. Unlike the canonical Mefloquine synthesis—which constructs the drug via a C-C bond formation between the quinoline and a pyridine ring—the epoxide route facilitates C-N bond formation. This pathway is instrumental in developing "soft" analogs with altered metabolic profiles and reduced blood-brain barrier penetration, directly addressing the neurotoxicity limitations of first-generation Mefloquine.

Structural & Mechanistic Foundation

The Electrophilic Warhead

The utility of this intermediate lies in the high reactivity of the oxirane (epoxide) ring, which is activated by the electron-withdrawing nature of the bis(trifluoromethyl)quinoline system.

  • Electronic Effect: The

    
     groups at positions 2 and 8 significantly lower the electron density of the quinoline ring.
    
  • Activation: This electron deficiency is transmitted to the benzylic position (C4), making the oxirane ring highly susceptible to nucleophilic attack.

  • Regioselectivity: Nucleophilic attack (e.g., by piperidine) is governed by steric and electronic factors, predominantly favoring attack at the terminal (less substituted) carbon, yielding the secondary alcohol.

Structural Divergence

It is critical to distinguish the product of the epoxide route from classical Mefloquine:

  • Classical Mefloquine: Quinoline attached to the 2-position of the piperidine ring via a hydroxymethyl linker (C-C connectivity).

  • Epoxide-Derived Analog: Quinoline attached to the nitrogen of the piperidine ring via a hydroxyethyl linker (C-N connectivity).

Synthesis of the Epoxide Precursor

The synthesis of the Quinoline Epoxide is a multi-step convergent process starting from the 4-hydroxyquinoline scaffold.

Synthetic Pathway[1]
  • Halogenation: Conversion of 2,8-bis(trifluoromethyl)quinolin-4-ol to the 4-bromo derivative using phosphorus oxybromide (

    
    ).
    
  • Formylation: Lithiation of the 4-bromo species followed by trapping with DMF to yield 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde.[1][2]

  • Epoxidation (Corey-Chaykovsky): Reaction of the aldehyde with dimethylsulfonium methylide.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the aldehyde precursor to the target epoxide and its subsequent ring-opening.

MefloquineEpoxideRoute cluster_conditions Reaction Conditions Aldehyde 2,8-bis(CF3) quinoline-4-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Dimethylsulfonium Methylide Ylide->Betaine Epoxide Quinoline Epoxide Betaine->Epoxide Ring Closure (-DMSO) Analog Mefloquine Analog (Amino Alcohol) Epoxide->Analog SN2 Ring Opening (Piperidine) Piperidine Piperidine (Nucleophile) Piperidine->Analog Cond1 NaH, DMSO/THF 0°C to RT Cond2 Ethanol/DMF Reflux

Caption: Mechanistic flow from the 4-carbaldehyde precursor to the Mefloquine analog via the Corey-Chaykovsky epoxidation and subsequent nucleophilic ring opening.

Experimental Protocol: Epoxide Ring Opening

This protocol describes the synthesis of a piperidine-substituted Mefloquine analog. This method is self-validating through the observation of regiochemical outcomes (NMR) and solubility changes.

Reagents & Equipment
  • Substrate: this compound (Commercial or synthesized ex-situ).

  • Nucleophile: Piperidine (Reagent Grade, >99%).

  • Solvent: Absolute Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

  • Catalyst: Triethylamine (

    
    ) - optional, acts as a proton scavenger.
    
Step-by-Step Methodology
StepActionMechanistic Rationale
1 Dissolution Dissolve 1.0 eq (e.g., 350 mg) of Quinoline Epoxide in 5 mL of absolute EtOH.Ethanol creates a protic environment that can assist in stabilizing the opening transition state via hydrogen bonding.
2 Nucleophile Addition Add 1.2 eq of Piperidine dropwise at room temperature.Slight excess ensures complete consumption of the valuable fluorinated epoxide.
3 Thermal Activation Heat the reaction mixture to reflux (

) for 4–6 hours.
The epoxide ring is sterically encumbered by the quinoline system; thermal energy is required to overcome the activation barrier for

attack.
4 Monitoring (TLC/LCMS) Check for disappearance of Epoxide (

in 20% EtOAc/Hex) and appearance of polar product (

).
Self-validation: The product is significantly more polar due to the formation of the hydroxyl and amine groups.
5 Workup Concentrate in vacuo. Redissolve in DCM, wash with water to remove excess piperidine.Removal of unreacted amine is critical to prevent degradation or oil formation.
6 Purification Flash chromatography (SiO2, DCM/MeOH gradient).Isolates the

-amino alcohol from any trace regioisomers (though terminal attack is highly favored).
Data Interpretation[4][5]
  • 1H NMR Validation: Look for the diagnostic shift of the epoxide protons (multiplets at

    
     3.0–3.5 ppm) disappearing, replaced by the methine proton of the secondary alcohol (
    
    
    
    5.0–5.5 ppm) and the methylene protons adjacent to the nitrogen (
    
    
    2.5–2.8 ppm).
  • Regiochemistry Check: The coupling constants of the alkyl chain protons will confirm the linear connectivity (Quinolyl-CH(OH)-CH2-N) versus the branched isomer.

Comparative Analysis: Epoxide vs. Classical Route

To understand the strategic value of the epoxide, one must compare it to the classical synthesis of Mefloquine.

FeatureClassical Route (Lithiation)Epoxide Route (Ring Opening)
Key Bond Formed C-C (Quinoline-Pyridine)C-N (Quinoline-Linker-Amine)
Primary Reagents n-BuLi, 2-BromopyridineCorey Ylide, Amines (Piperidine)
Conditions Cryogenic (

), Inert Atm.
Mild Heat, Protic/Aprotic Solvents
Product Type Mefloquine (Racemic) Mefloquine Analogs
Major Challenge Pyridine hydrogenation selectivityRegiocontrol of ring opening

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: The combustion of bis(trifluoromethyl) compounds can release HF. Use resistant seals and proper ventilation.

  • Epoxide Toxicity: Epoxides are alkylating agents and potential mutagens. Double-glove (Nitrile/Laminate) and handle in a fume hood.

  • Waste Disposal: Quench unreacted epoxide with aqueous bisulfite before disposal to prevent downstream alkylation in waste drums.

References

  • Synthesis of Mefloquine Analogs via Epoxide: Dow, G. S., et al. (2010). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols. Malaria Journal.

  • Mefloquine Derivative Patents: Milner, E., et al. (2010). Derivatives of mefloquine and associated methods for making and using. World Intellectual Property Organization (WO2010144434A1).

  • Corey-Chaykovsky Epoxidation Mechanism: Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Structural Characterization of Mefloquine: Karle, J. M., & Karle, I. L. (2002). Crystal and molecular structure of the antimalarial agent mefloquine hydrochloride. Antimicrobial Agents and Chemotherapy.[2][3]

Sources

An In-Depth Technical Guide on the Molecular Structure and Reactivity of Bis(Trifluoromethyl) Quinoline Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. Among the vast array of heterocyclic compounds, quinoline derivatives have garnered significant attention for their diverse biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][2][3][4] The introduction of trifluoromethyl (-CF3) groups into these scaffolds has emerged as a powerful strategy to enhance their therapeutic potential.[1][5] The -CF3 group, with its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5][6][7] This guide delves into the nuanced world of bis(trifluoromethyl) quinoline epoxides, providing a comprehensive exploration of their molecular structure, reactivity, and the implications for drug design and development.

This document serves as a technical resource for researchers, scientists, and professionals in the field, offering insights into the synthesis, characterization, and chemical behavior of these promising compounds. We will explore the electronic effects of the two trifluoromethyl groups on the quinoline core and the subsequent impact on the reactivity of the epoxide ring, a critical functional group known for its role in covalent interactions with biological macromolecules.

The Influence of Bis(Trifluoromethyl) Substitution on the Quinoline Core

The incorporation of two trifluoromethyl groups onto the quinoline ring system dramatically alters its electronic and steric properties. The -CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[5][8] This strong inductive effect significantly reduces the electron density of the aromatic quinoline core, a phenomenon that has profound consequences for its reactivity.

Key Physicochemical Alterations:
  • Increased Lipophilicity: The presence of fluorine atoms enhances the lipophilicity of the molecule, which can improve its ability to permeate biological membranes.[5][9]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[7][10]

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 groups lowers the pKa of the quinoline nitrogen, making it less basic. This can influence the compound's solubility and its interactions with physiological targets.[6]

  • Altered Binding Interactions: The unique electronic properties of the -CF3 group can lead to enhanced binding affinities with target proteins through various non-covalent interactions, such as hydrogen bonding and electrostatic interactions.[5][11]

The cumulative effect of two -CF3 groups amplifies these properties, creating a highly electron-deficient and metabolically robust scaffold. This electronic perturbation is particularly crucial when considering the reactivity of an appended epoxide ring.

Synthesis of Bis(Trifluoromethyl) Quinoline Epoxides

The synthesis of bis(trifluoromethyl) quinoline epoxides involves a multi-step process that begins with the construction of the substituted quinoline core, followed by the introduction of a side chain amenable to epoxidation, and finally, the epoxidation reaction itself.

General Synthetic Workflow

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Epoxidation A Substituted Aniline C Cyclization Reaction (e.g., Conrad-Limpach or Combes synthesis) A->C B Trifluoromethylated β-Ketoester B->C D Bis(trifluoromethyl) Quinoline C->D E Bis(trifluoromethyl) Quinoline G Functionalization Reaction E->G F Alkylation/Acylation Reagent F->G H Alkene/Allylic Precursor G->H I Alkene/Allylic Precursor K Epoxidation Reaction I->K J Epoxidizing Agent (e.g., m-CPBA, H2O2) J->K L Bis(trifluoromethyl) Quinoline Epoxide K->L

Caption: General workflow for the synthesis of bis(trifluoromethyl) quinoline epoxides.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of a Bis(trifluoromethyl) Quinoline Precursor

A common route to trifluoromethylated quinolines is through the cyclization of an appropriately substituted aniline with a trifluoromethylated β-ketoester.[10] For a bis-substituted derivative, a trifluoromethyl-substituted aniline would be reacted with a trifluoromethylated β-ketoester.

  • Materials: 3-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric acid.

  • Procedure:

    • Combine 3-(Trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a round-bottom flask.

    • Heat the mixture at 100-120 °C for 2-4 hours to form the intermediate enaminone.

    • Add polyphosphoric acid to the reaction mixture and heat to 150-180 °C for 4-6 hours to effect cyclization.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize with a suitable base (e.g., NaOH or Na2CO3) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield the desired 2,7-bis(trifluoromethyl)quinolin-4-ol.

Step 2: Introduction of an Alkene Side Chain

The quinolin-4-ol can then be converted to a 4-chloroquinoline, which is a versatile intermediate for introducing a side chain via nucleophilic substitution.

  • Materials: 2,7-bis(trifluoromethyl)quinolin-4-ol, Phosphorus oxychloride (POCl3), Allylamine.

  • Procedure:

    • Reflux the 2,7-bis(trifluoromethyl)quinolin-4-ol in POCl3 to obtain 4-chloro-2,7-bis(trifluoromethyl)quinoline.

    • React the 4-chloro derivative with allylamine in a suitable solvent (e.g., ethanol) to introduce the allyl group at the 4-position.

    • Purify the resulting 4-(allylamino)-2,7-bis(trifluoromethyl)quinoline by column chromatography.

Step 3: Epoxidation of the Alkene

The final step is the epoxidation of the alkene side chain. Due to the electron-deficient nature of the quinoline ring, the alkene is not directly conjugated and can be epoxidized using standard reagents.

  • Materials: 4-(allylamino)-2,7-bis(trifluoromethyl)quinoline, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alkene precursor in DCM.

    • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

    • Extract the product with DCM, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the final bis(trifluoromethyl) quinoline epoxide.

Molecular Structure and Spectroscopic Characterization

The unambiguous determination of the molecular structure of bis(trifluoromethyl) quinoline epoxides is crucial and is typically achieved through a combination of spectroscopic techniques.[12]

Spectroscopic Data Summary
Spectroscopic TechniqueKey Observables for Bis(Trifluoromethyl) Quinoline Epoxides
¹H NMR - Complex aromatic signals in the δ 7.5-9.0 ppm range, with chemical shifts influenced by the positions of the -CF3 groups.[12] - Protons on the epoxide ring typically appear in the δ 2.5-4.0 ppm range as multiplets.[13]
¹³C NMR - Aromatic carbons appear in the δ 120-150 ppm range.[12] - Carbons bearing the -CF3 groups will show quartets due to C-F coupling.[13] - Epoxide carbons resonate in the δ 40-60 ppm range.
¹⁹F NMR - One or two distinct signals for the -CF3 groups, depending on their chemical environment. The chemical shift provides information about the electronic environment of the fluorine atoms.[14][15]
Mass Spectrometry (MS) - The molecular ion peak ([M]+) confirms the molecular weight of the compound. - Characteristic fragmentation patterns can provide structural information.[13]
FT-IR Spectroscopy - C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. - C-O-C stretching of the epoxide ring is observed around 1250 cm⁻¹ and 800-950 cm⁻¹.[16]
Causality in Spectroscopic Observations

The strong electron-withdrawing nature of the two -CF3 groups deshields the protons and carbons of the quinoline ring, leading to downfield shifts in the ¹H and ¹³C NMR spectra compared to unsubstituted quinoline.[12] The ¹⁹F NMR is particularly sensitive to the electronic environment, making it a valuable tool for confirming the presence and location of the trifluoromethyl groups.[17]

Reactivity of the Epoxide Ring

The epoxide moiety is a three-membered ring containing an oxygen atom, which is inherently strained and thus highly reactive towards nucleophiles.[18][19] The reactivity of the epoxide in bis(trifluoromethyl) quinoline epoxides is modulated by the electronic properties of the quinoline core.

Nucleophilic Ring-Opening Reactions

The ring-opening of epoxides can proceed via two main pathways, depending on the reaction conditions:

  • Base-Catalyzed/Strong Nucleophile Ring-Opening (SN2-type): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism.[20][21] The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center.

  • Acid-Catalyzed Ring-Opening (SN1/SN2-like): Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack depends on the substitution pattern. For unsymmetrical epoxides, the attack may occur at the more substituted carbon due to the development of a partial positive charge (SN1-like character).[20]

The Impact of the Bis(trifluoromethyl) Quinoline Moiety

The highly electron-deficient bis(trifluoromethyl) quinoline ring system can influence the reactivity of a nearby epoxide in several ways:

  • Electronic Effects: While the quinoline ring is not directly conjugated to a typical side-chain epoxide, its strong inductive effect can be transmitted through the molecule, potentially influencing the polarization of the C-O bonds in the epoxide. However, for a side chain separated by a heteroatom (e.g., an amino linker), this effect is likely to be modest.

  • Steric Hindrance: The bulky nature of the quinoline scaffold and the two -CF3 groups can sterically hinder the approach of nucleophiles to one face of the epoxide, potentially leading to diastereoselectivity in the ring-opening reaction.

Reaction Mechanism: Nucleophilic Ring-Opening

G cluster_0 Base-Catalyzed (SN2) cluster_1 Acid-Catalyzed A Bis(CF3)Quinoline-Epoxide C Transition State A->C B Nucleophile (Nu⁻) B->C D Ring-Opened Product (Alkoxide Intermediate) C->D E Protonation D->E F Final Product E->F G Bis(CF3)Quinoline-Epoxide I Protonated Epoxide G->I H Acid (H⁺) H->I K Ring-Opened Product I->K J Nucleophile (Nu-H) J->K

Sources

A-Technical-Guide-to-2,8-Bis(trifluoromethyl)-4-Quinolyl-Derivatives-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among the vast chemical space of quinoline derivatives, those bearing two trifluoromethyl (CF3) groups, particularly at the 2- and 8-positions, represent a class of molecules with profound therapeutic significance. The potent, long-acting antimalarial drug, mefloquine, is the quintessential example, underscoring the potential of this structural motif.[3][4] The electron-withdrawing nature and lipophilicity imparted by the CF3 groups dramatically influence the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced metabolic stability and unique target interactions.[5] This guide provides an in-depth review of the synthesis, chemical properties, diverse biological activities, and structure-activity relationships of 2,8-bis(trifluoromethyl)-4-quinolyl derivatives. We will explore their established role in combating malaria and delve into emerging applications in oncology and infectious diseases, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Significance of the 2,8-Bis(trifluoromethyl)quinoline Scaffold

Quinoline and its derivatives have long been a fertile ground for the discovery of therapeutic agents, demonstrating a remarkable breadth of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity.[7] The CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to protein targets.[5]

The 2,8-bis(trifluoromethyl) substitution pattern is particularly noteworthy. Mefloquine, a key drug for the prevention and treatment of malaria, especially that caused by chloroquine-resistant Plasmodium falciparum, features this core structure.[3][8][9] Its development stemmed from a massive screening program at the Walter Reed Army Institute of Research (WRAIR) and it was first approved in 1984.[3][8] The success of mefloquine has cemented the 2,8-bis(trifluoromethyl)-4-quinolyl core as a critical pharmacophore, stimulating extensive research into new derivatives with improved efficacy and safety profiles.

Synthesis of the Core Scaffold

The construction of the 2,8-bis(trifluoromethyl)-4-quinolyl scaffold is a key step in the synthesis of this class of compounds. Several classical quinoline syntheses can be adapted for this purpose, with the Gould-Jacobs reaction being a frequently employed and effective method.[10][11]

Gould-Jacobs Reaction

This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[10][12] For the synthesis of the 2,8-bis(trifluoromethyl)-4-quinolinol core, 2-(trifluoromethyl)aniline is reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate, often in the presence of a dehydrating agent like polyphosphoric acid.[13]

The general mechanism proceeds via an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.[14]

Featured Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol[13]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Acid Catalyst: Carefully add polyphosphoric acid to the mixture.

  • Cyclization: Heat the reaction mixture to 120-150°C for 3 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Precipitation: After completion, cool the reaction mixture and slowly pour it into ice water with vigorous stirring. This will cause the product to precipitate.

  • Isolation: Collect the resulting solid by vacuum filtration and wash with cold distilled water to yield the 2,8-bis(trifluoromethyl)-4-quinolinol product.[13]

Further Functionalization

The resulting 4-hydroxyquinoline can be readily converted to a 4-chloroquinoline derivative, a versatile intermediate for introducing various substituents at the 4-position. This is typically achieved by refluxing the 4-hydroxyquinoline with a chlorinating agent such as phosphorus trichloride or phosphorus oxychloride.[15] From the 4-chloro intermediate, a wide array of derivatives can be synthesized via nucleophilic substitution reactions.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_functionalization Functionalization Aniline 2-(Trifluoromethyl)aniline GouldJacobs Gould-Jacobs Reaction (Polyphosphoric Acid, 120-150°C) Aniline->GouldJacobs Ester Ethyl 4,4,4-trifluoro-3-oxobutanoate Ester->GouldJacobs Hydroxyquinoline 2,8-Bis(trifluoromethyl)-4-quinolinol GouldJacobs->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination Chloroquinoline 2,8-Bis(trifluoromethyl)-4-chloroquinoline Chlorination->Chloroquinoline Substitution Nucleophilic Substitution (with R-NuH) Chloroquinoline->Substitution FinalProduct 4-Substituted Derivatives Substitution->FinalProduct

Caption: Synthetic pathway to 4-substituted 2,8-bis(trifluoromethyl)quinoline derivatives.

Biological Activities and Mechanisms of Action

While the initial focus was on antimalarial activity, the 2,8-bis(trifluoromethyl)-4-quinolyl scaffold has shown promise in other therapeutic areas.

Antimalarial Activity

Mechanism of Action: The precise mechanism of mefloquine's antimalarial action has been a subject of debate. While it was once thought to interfere with hemozoin formation similarly to chloroquine, recent evidence strongly points to the inhibition of protein synthesis in the parasite.[3][16] High-resolution structural studies have shown that mefloquine binds to the GTPase-associated center of the P. falciparum 80S ribosome, effectively halting protein production and leading to parasite death.[17]

Resistance: The emergence of mefloquine resistance, particularly in Southeast Asia, is a significant clinical challenge.[18] The primary mechanism of resistance is the amplification of the pfmdr1 gene, which encodes a transporter protein (Pgh-1) that actively pumps the drug out of the parasite, reducing its intracellular concentration.[16][18] An increased pfmdr1 copy number is a strong predictor of treatment failure.[18]

Anticancer Activity

Derivatives of the 2,8-bis(trifluoromethyl)quinoline scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.

  • Human Leukemia Cells: Certain derivatives, such as 2,8-bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, have shown potent growth-inhibitory activity against human promyelocytic leukemia (HL-60) cells, with an IC50 value of 10 µM.[19] The mechanism is believed to involve DNA binding and intercalation, leading to the induction of apoptosis.[19]

  • Other Cell Lines: A study by Meshram et al. synthesized a series of 4-substituted-2,8-bis(trifluoromethyl)quinolines and tested their antiproliferative activity.[20] The compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a potent agent against HL-60 and U937 cell lines.[20]

Other Activities

The therapeutic potential of this scaffold extends beyond malaria and cancer.

  • Antifungal Activity: Mefloquine and its analogs have been investigated for their antifungal properties, particularly against Cryptococcus neoformans, a cause of fungal meningitis.[21]

  • Anthelmintic Activity: Mefloquine has shown parasiticidal activity against the metacestodes of Echinococcus multilocularis, the causative agent of alveolar echinococcosis.[22]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective drug candidates. For 2,8-bis(trifluoromethyl)-4-quinolyl derivatives, the substituent at the 4-position is a key determinant of activity.

  • Antimalarial SAR: The classic mefloquine structure features a piperidin-2-yl)methanol group at the 4-position. Studies have shown that both the hydroxyl and the amine groups are critical for activity, likely participating in hydrogen bonding with the ribosomal target.[23] Acetylation of these groups or replacement of the piperidyl ring with a pyridyl group eliminates antimalarial activity.[23] The stereochemistry at the two chiral centers is also important, with the (+)-enantiomer of mefloquine often showing greater potency than the (-)-enantiomer, mirroring the relationship between quinidine and quinine.[23]

  • Anthelmintic SAR: For activity against E. multilocularis, the presence of the trifluoromethyl group at position 8 and an amino-containing residue at the 4-position appear to be critical, suggesting a similar mode of action to its antimalarial activity.[22]

  • Anticancer SAR: The introduction of bulky aryl groups at the 4-position has been shown to enhance cytotoxic activity.[20] The incorporation of an amido group in the quinoline structure can also boost cytotoxicity.[20]

Quantitative Biological Data Summary
Compound Class/DerivativeTarget/Cell LineActivity MetricValueReference
MefloquineP. falciparum (sensitive)IC5020-40 nM[18]
MefloquineP. falciparum (resistant)IC50>100 nM[18]
4-(pyrazol-4-yl)-2,8-bis(CF3)quinolineHL-60 (Leukemia)IC5019.88 µg/mL[20]
4-(pyrazol-4-yl)-2,8-bis(CF3)quinolineU937 (Leukemia)IC5043.95 µg/mL[20]
4-(nitroimidazolo)-2,8-bis(CF3)quinolineHL-60 (Leukemia)IC5010 µM[19]

Applications in Drug Development and Future Perspectives

Challenges and Opportunities

The primary challenge associated with mefloquine and related compounds is their potential for neurotoxicity.[3] Product information for mefloquine warns of serious neuropsychiatric effects, including anxiety, depression, paranoia, and psychosis.[24] This has limited its use, particularly for prophylaxis.[8] It has been hypothesized that these side effects may be linked to one specific enantiomer, prompting research into enantiomerically pure versions.[21] Another theory suggests that the neurotoxicity may stem from drug-induced liver damage and subsequent disruption of the liver-thyroid axis.[4]

Despite these challenges, the 2,8-bis(trifluoromethyl)-4-quinolyl scaffold remains a highly valuable starting point for new drug discovery efforts. The key opportunities lie in:

  • Structure-Guided Design: Leveraging the high-resolution structure of mefloquine bound to the parasite ribosome to design new analogs with improved affinity and selectivity, potentially reducing off-target effects.[17]

  • Targeting Other Diseases: Systematically exploring derivatives against a wider range of targets in oncology, virology, and mycology.

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to develop covalent bi-therapies, which can increase therapeutic effect and overcome resistance.[25]

Mechanism of Action Visualization

Caption: Mefloquine's mechanism of action and resistance in P. falciparum.

Conclusion

The 2,8-bis(trifluoromethyl)-4-quinolyl framework is a powerful and versatile scaffold in medicinal chemistry. Spearheaded by the success of mefloquine, this chemical class has demonstrated potent biological activity against malaria and is now showing considerable promise as a platform for the development of novel anticancer, antifungal, and anthelmintic agents. While challenges related to toxicity and resistance persist, modern drug design strategies, including structure-guided optimization and the creation of hybrid compounds, are paving the way for a new generation of derivatives. Continued exploration of the vast chemical space around this privileged core is certain to yield new therapeutic candidates with improved efficacy and safety profiles, addressing unmet needs in global health.

References

  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Mefloquine Hydrochloride in Plasmodium falciparum.
  • Price, R. N., Uhlemann, A. C., Brockman, A., et al. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4046, Mefloquine.
  • MIMS Philippines. Mefloquine: Uses, Dosage, Side Effects and More.
  • Wong, W., Bai, R., Sleebs, B. E., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.
  • AA Pharma Inc. (2016). MEFLOQUINE Product Monograph.
  • PrepChem.com. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline.
  • ChemicalBook. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
  • Stadelmann, B., Spiliotis, M., Müller, J., et al. (2018). Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis. PLoS Neglected Tropical Diseases, 12(2), e0006289.
  • World Health Organization. Global database on antimalarial drug efficacy and resistance.
  • Wikipedia. Mefloquine.
  • ResearchGate. Synthesis of Novel Substituted/Unsubstituted- (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid: Derivatives of Cephalosporin and Their Antibacterial Activity.
  • Maguire, J. D., Krisin, Sumawinata, I., et al. (2006). Mefloquine Is Highly Efficacious against Chloroquine-Resistant Plasmodium vivax Malaria and Plasmodium falciparum Malaria in Papua, Indonesia. Clinical Infectious Diseases, 42(8), 1067-1072.
  • Meshram, J. S., Kumar, A., & Meshram, G. (2012). Synthesis and in vitro antiproliferative activity of some novel 2,8-bis(trifluoromethyl)-4-substituted quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-537.
  • Wesenberg, J. C., Cramer, R. A., & Krysan, D. J. (2021). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Omega, 6(19), 12845-12852.
  • DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
  • Hu, X., et al. (2017). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. European Journal of Medicinal Chemistry, 139, 545-558.
  • Sharma, A., Kumar, V., & Singh, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1196-S1210.
  • Gorka, A. P., & De, P. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 963.
  • ResearchG
  • Wikipedia. Gould–Jacobs reaction.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Terashima, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584.
  • Karle, J. M., & Karle, I. L. (1999). Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity. Antimicrobial Agents and Chemotherapy, 43(6), 1379-1383.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Biotage. (n.d.).
  • Croft, A., & Mawson, A. (2017). Evidence for Neurotoxicity from Quinoline Antimalaria Drugs: Four Personal Accounts. Open Journal of Animal Sciences, 7, 45-55.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20113-20136.
  • Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate.
  • Kgokong, J. L., & Smith, P. J. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 435-440.

Sources

Technical Guide: Synthetic Architecture of Mefloquine (WR 142,490)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mefloquine (Lariam) represents a landmark in medicinal chemistry, specifically in the engineering of fluorinated heterocycles. Developed by the Walter Reed Army Institute of Research (WRAIR) as compound WR 142,490 , its synthesis is defined by the steric and electronic challenges imposed by the bis-trifluoromethyl quinoline core.

This guide deconstructs the synthetic evolution of Mefloquine, moving beyond simple recipe listing to analyze the mechanistic causality of its production. We examine the classical Lutz/WRAIR pathway, the industrial optimization for stereochemical control, and the organometallic bottlenecks that define its cost and complexity.

Part 1: The Fluorinated Scaffold (The Quinoline Core)

The defining feature of Mefloquine is the 2,8-bis(trifluoromethyl)quinoline scaffold.[1] The introduction of trifluoromethyl (


) groups is not merely for metabolic stability; it drastically alters the electron density of the ring, making standard electrophilic aromatic substitutions difficult.
The Conrad-Limpach Variant (Cyclodehydration)

The foundation of the synthesis is the construction of the quinoline ring via a condensation reaction. Standard Skraup or Doebner-Miller syntheses are unsuitable due to the deactivating nature of the


 group on the aniline precursor.

Protocol 1: Synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol

  • Precursors: 2-(Trifluoromethyl)aniline + Ethyl 4,4,4-trifluoroacetoacetate.[2]

  • Catalyst/Medium: Polyphosphoric Acid (PPA).[3]

  • Conditions: 150°C, 3 hours.[2]

Mechanistic Insight: The reaction utilizes Polyphosphoric Acid (PPA) as both a solvent and a cyclodehydration agent. The high temperature is thermodynamically required to overcome the steric hindrance of the ortho-trifluoromethyl group and the electron-withdrawing nature of the reactants. The PPA activates the keto-ester for nucleophilic attack by the aniline nitrogen (Schiff base formation), followed by the intramolecular electrophilic attack on the aromatic ring to close the heterocycle.

Critical Control Point: Temperature control is vital. Below 120°C, the intermediate Schiff base may not cyclize; above 160°C, degradation of the fluorinated groups can occur.

Functionalization: The Hydroxy-to-Bromo Switch

To prepare the core for organometallic coupling, the 4-hydroxyl group (technically the quinolone tautomer) must be converted to a leaving group.

Protocol 2: Bromination

  • Reagent: Phosphorous Oxybromide (

    
    ).[4]
    
  • Conditions: 75–150°C, 2 hours.

  • Outcome: 4-bromo-2,8-bis(trifluoromethyl)quinoline.[4][5]

Why Bromine? While chlorination (


) is cheaper, the bromide provides a more reactive handle for the subsequent Lithium-Halogen exchange, which is the rate-limiting step of the convergent synthesis.

Part 2: The Organometallic Nexus (The Coupling)

This phase represents the divergence between academic synthesis and industrial scalability. The objective is to link the quinoline core with the pyridine ring (the precursor to the piperidine moiety).

The WRAIR/Lutz Lithiation Route

The classical route developed by R.E. Lutz and the WRAIR team relies on cryogenic lithiation.

Workflow:

  • Lithium-Halogen Exchange: The 4-bromoquinoline intermediate is treated with n-butyllithium (

    
    ) at -78°C  in THF.[4]
    
    • Mechanistic Note: The electron-withdrawing

      
       groups stabilize the resulting lithiated quinoline species, but also make it prone to decomposition if temperatures rise above -50°C.
      
  • Electrophilic Trapping: The lithiated species attacks a pyridine derivative (specifically 2-pyridinecarboxaldehyde or a pyridyl ester).

  • Result: Formation of the secondary alcohol linkage (Methanol bridge).

Mefloquine_Synthesis Aniline 2-(CF3)aniline Schiff Schiff Base Intermediate Aniline->Schiff Condensation Ketoester Ethyl trifluoroacetoacetate Ketoester->Schiff Quinolinol 4-Hydroxy-2,8-bis(CF3) quinoline Schiff->Quinolinol PPA, 150°C Cyclization BromoQ 4-Bromo-Intermediate Quinolinol->BromoQ POBr3 Lithiated 4-Lithio-Species (-78°C) BromoQ->Lithiated n-BuLi THF Ketone Pyridyl-Quinolyl Ketone/Methanol Lithiated->Ketone + Pyridine Pyridine 2-Pyridine Electrophile Pyridine->Ketone Mefloquine Mefloquine (Racemic) Ketone->Mefloquine H2 / PtO2 Hydrogenation

Figure 1: The Classical WRAIR/Lutz Synthetic Pathway. Note the critical lithiation step requiring cryogenic conditions.

Part 3: Stereochemical Architecture (The Hydrogenation)

The final and most pharmacologically critical step is the reduction of the pyridine ring to a piperidine ring. Mefloquine contains two chiral centers (C-11 and C-12), leading to four potential stereoisomers.

The Erythro vs. Threo Challenge
  • Target: The antimalarial activity resides primarily in the erythro isomers [(+)-erythro and (-)-erythro].

  • Undesired: The threo isomers are less active and have different toxicity profiles.[6]

Protocol 3: Catalytic Hydrogenation

  • Substrate: 2,8-bis(trifluoromethyl)-4-quinolinyl-2-pyridyl ketone (or methanol).

  • Catalyst: Platinum Oxide (

    
    , Adams' catalyst).
    
  • Solvent: Ethanol / Concentrated HCl.

  • Conditions: Hydrogen atmosphere (balloon or low pressure), Room Temperature.

Stereoselectivity Mechanism: The hydrogenation of the pyridine ring in the presence of the quinoline core is chemoselective because the quinoline ring, being electron-deficient due to the two


 groups, is more resistant to reduction than the pyridine ring.

However, the diastereoselectivity (erythro vs. threo) is governed by the adsorption geometry on the catalyst surface. The bulky trifluoromethyl groups dictate that the hydrogen addition occurs primarily from the less hindered face, favoring the erythro configuration (racemic mixture of 11R,12S and 11S,12R).

Data: Isomer Ratios in Standard Synthesis

Catalyst SystemSolventErythro : Threo RatioNotes
PtO2 / HCl Ethanol ~85 : 15 Standard Industrial Method
Rh / Al2O3Methanol~60 : 40Poor selectivity
Pd / CAcetic AcidN/AOften leads to over-reduction

Part 4: Modern Asymmetric Frontiers

While the historical WRAIR route produces racemic mefloquine, modern drug development emphasizes enantiopurity to mitigate neuropsychiatric side effects associated with specific isomers.

The Carroll & Blackwell Resolution

Early efforts by Carroll and Blackwell (1974) established the separation of enantiomers using 3-bromo-8-camphorsulfonic acid .[7][6] This chemical resolution remains a benchmark for producing pure standards for biological assay, though it is costly for mass production.

Asymmetric Hydrogenation (The Roche Optimization)

Later industrial refinements (often attributed to Roche's process engineering) focused on maximizing the erythro yield without expensive chiral resolution.

  • Acyl-Inversion: Modern variations sometimes utilize an "acyl-inversion" pathway or specific ruthenium-based transfer hydrogenation catalysts to set the stereochemistry at the alcohol carbon before reducing the pyridine ring.

References

  • Lutz, R. E., et al. (1946). Antimalarials; 2,5-diphenyl-3-furyl-4-hydroxyquinolines. Journal of the American Chemical Society. Link(Foundational quinoline chemistry).

  • Ohnmacht, C. J., Patel, A. R., & Lutz, R. E. (1971). Antimalarials.[1][4][7][8][6][9][10][11][12][13] 7. Bis(trifluoromethyl)-α-(2-piperidyl)-4-quinolinemethanols. Journal of Medicinal Chemistry.[8] Link(The primary WRAIR synthesis paper).

  • Carroll, F. I., & Blackwell, J. T. (1974).[7][8][6] Optical isomers of the antimalarial drug mefloquine.[7][8][6][12] Journal of Medicinal Chemistry.[8] Link(Stereochemical resolution).

  • Milner, E., et al. (2010). Structure-Activity Relationships of Mefloquine Derivatives. Bioorganic & Medicinal Chemistry Letters. Link(Modern structural analysis).

  • Cayman Chemical. (n.d.). 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic Acid Product Data.Link(Intermediate verification).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane (CAS 57120-54-4) represents a critical junction in the preparation of Mefloquine analogs and next-generation antimalarial pharmacophores.[1] This epoxide intermediate leverages the high electrophilicity of the 2,8-bis(trifluoromethyl)quinoline core, serving as a versatile "warhead" for ring-opening reactions with amines, azides, or thiols to generate diverse libraries of bio-active compounds.[1]

Technical Challenge: The primary synthetic hurdle is the electron-deficient nature of the quinoline ring induced by the two trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) groups. While this increases the reactivity of the C4-position, it also renders the ring system susceptible to nucleophilic attack and side reactions during strong base treatments.

Scope of Protocol: This guide details the Corey-Chaykovsky epoxidation route, selected for its superior stereocontrol, scalability, and operational safety compared to the direct oxidation of vinyl-quinolines.[1]

Retrosynthetic Analysis & Mechanism

The most robust disconnection reveals the corresponding aldehyde, 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde , as the logical precursor.[1] The transformation relies on the addition of a sulfur ylide (dimethylsulfoxonium methylide) to the carbonyl carbon.[2]

Mechanistic Pathway[1][3]
  • Ylide Formation: Deprotonation of trimethylsulfoxonium iodide (TMSOI) by sodium hydride (NaH) generates the active sulfur ylide.[1]

  • Nucleophilic Attack: The ylide attacks the electrophilic carbonyl of the quinoline aldehyde, forming a betaine intermediate.[1]

  • Ring Closure: Intramolecular ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     displacement of the dimethyl sulfoxide leaving group yields the terminal epoxide.
    

ReactionMechanism Start Trimethylsulfoxonium Iodide (TMSOI) Base Base (NaH) Deprotonation Start->Base DMSO, RT Ylide Dimethylsulfoxonium Methylide (Active Ylide) Base->Ylide - H2, - NaI Betaine Betaine Intermediate (Alkoxide) Ylide->Betaine + Aldehyde Nucleophilic Attack Aldehyde 2,8-Bis(CF3) quinoline-4-CHO Aldehyde->Betaine Product Target Epoxide (Oxirane) Betaine->Product Ring Closure - DMSO

Figure 1: Mechanistic flow of the Corey-Chaykovsky epoxidation for electron-deficient quinolines.

Experimental Protocol: Corey-Chaykovsky Epoxidation[1][2][4]

Safety Warning: This protocol involves the use of Sodium Hydride (NaH), which evolves flammable hydrogen gas.[1] The product is an alkylating agent (epoxide) and should be handled with extreme care in a fume hood.[1]

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][3][4]RoleCritical Attribute
2,8-Bis(CF3)quinoline-4-CHO 293.161.0SubstrateDry, purity >98%
Trimethylsulfoxonium Iodide 220.071.2 - 1.5Methylene SourceFinely ground powder
Sodium Hydride (60% in oil) 24.001.2 - 1.5BaseMoisture sensitive
DMSO (Anhydrous) 78.13N/ASolventDry (keep over sieves)
Ethyl Acetate 88.11N/AExtractionHPLC Grade
Step-by-Step Methodology
Phase 1: Generation of the Sulfur Ylide
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

  • Reagent Prep: Weigh Trimethylsulfoxonium Iodide (1.5 equiv) and transfer to the RBF.

  • Solvation: Add anhydrous DMSO (5 mL per mmol of substrate) via syringe. Stir until the salt is partially dispersed.

  • Deprotonation: Carefully add NaH (60% dispersion, 1.5 equiv) in small portions to control hydrogen evolution.[1]

    • Observation: The mixture will foam slightly and turn a milky/grey color.[1]

  • Activation: Stir the mixture at room temperature (20–25°C) for 45–60 minutes until the evolution of gas ceases and the solution becomes clear or slightly cloudy (formation of the ylide).

Phase 2: Epoxidation Reaction
  • Substrate Addition: Dissolve the 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous DMSO (1-2 mL).

  • Injection: Add the aldehyde solution dropwise to the ylide mixture over 5–10 minutes.

    • Note: The reaction is slightly exothermic.[1] If scaling up (>5g), use a water bath to maintain ambient temperature.[1]

  • Reaction: Stir at room temperature. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.[1]

    • Endpoint: Conversion is typically complete within 1.5 to 3 hours .[1] The aldehyde spot (

      
      ) will disappear, and a slightly more polar epoxide spot (
      
      
      
      ) will appear.
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture slowly into ice-cold water (10x reaction volume) to decompose excess ylide and dissolve DMSO.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x volumes) .

    • Tip: Avoid Chlorinated solvents (DCM) if possible, as they can cause emulsion issues with DMSO residues.[1]

  • Wash: Wash the combined organics with Brine (2x) to remove residual DMSO.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is often pure enough for subsequent steps (>90%).[1] If necessary, purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).[1]

Process Control & Troubleshooting

The electron-withdrawing nature of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 groups makes the quinoline ring sensitive. The following decision tree aids in troubleshooting common failure modes.

Troubleshooting Issue Problem Detected Check1 Incomplete Conversion (>4 hours) Issue->Check1 Check2 Low Yield / Multiple Spots Issue->Check2 Action1 Moisture in DMSO? Use fresh bottle. Check1->Action1 Action2 Ylide degraded? Prep fresh ylide immediately before addition. Check1->Action2 Action3 Base hydrolysis? Reduce quench temp. Use phosphate buffer. Check2->Action3 Action4 Ring Opening? Avoid acidic silica. Use 1% Et3N in eluent. Check2->Action4

Figure 2: Troubleshooting logic for quinoline epoxidation.

Critical Process Parameters (CPPs)
  • Moisture Control: The ylide is instantly quenched by water.[1] DMSO must be ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Temperature: Do not heat above 50°C. High temperatures promote polymerization of the epoxide or attack on the quinoline ring fluorine atoms.[1]

  • Stoichiometry: A slight excess of ylide (1.2–1.5 eq) is required to drive the reaction to completion, but large excesses (>2.0 eq) complicate the workup.

Characterization Data

Validation of the synthesized This compound relies on identifying the characteristic epoxide protons and the integrity of the trifluoromethyl groups.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       8.00–8.50 (m, Quinoline Ar-H).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4.65 (dd, 
      
      
      
      , 1H, Epoxide-CH). Diagnostic Shift.
    • 
       3.25 (dd, 
      
      
      
      , 1H, Epoxide-
      
      
      ).
    • 
       2.95 (dd, 
      
      
      
      , 1H, Epoxide-
      
      
      ).
  • 
     NMR: 
    
    • Two distinct singlets corresponding to the 2- and 8-position ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       groups (typically around -60 to -68 ppm).
      
  • Mass Spectrometry (ESI+):

    • Calc for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : 307.19. Found 
      
      
      
      : 308.2.

References

  • Corey, E. J.; Chaykovsky, M. (1965).[1] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society.[1]

  • Schlosser, M. (2006).[1] "The 2,8-Bis(trifluoromethyl)quinoline Scaffold: A Privileged Structure in Antimalarial Drug Discovery".[1] Journal of Medicinal Chemistry. (Contextual grounding for Mefloquine analogs).

  • Santa Cruz Biotechnology. "this compound Product Data".[1][5] Chemical CAS Database. [5]

  • Beilstein Journals. "Facile preparation of fluorine-containing 2,3-epoxypropanoates". Beilstein J. Org.[1] Chem. (Reference for handling fluorinated epoxides).

Sources

Regioselective ring-opening of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Ring-Opening of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Executive Summary

This guide details the protocols for the regioselective ring-opening of This compound (CAS 57120-54-4). This epoxide is a critical intermediate in the synthesis of Mefloquine (Lariam) analogs, a vital class of antimalarial drugs.

The 2,8-bis(trifluoromethyl)quinoline scaffold presents unique electronic challenges. The strong electron-withdrawing nature of the trifluoromethyl (


) groups significantly alters the electron density of the quinoline ring, influencing the regiochemical outcome of epoxide opening. This document provides validated workflows for nucleophilic opening (aminolysis)  to generate 

-amino alcohols—the primary pharmacophore for antimalarial activity—and discusses acid-catalyzed pathways relevant to impurity profiling.

Mechanistic Theory & Regioselectivity

Electronic and Steric Environment

The substrate consists of an electron-deficient quinoline ring attached to an epoxide.

  • Electronic Effect: The two

    
     groups (positions 2 and 8) deplete electron density from the aromatic system. Unlike standard styrene oxides where the benzylic position stabilizes a partial positive charge (favoring internal attack under acidic conditions), the electron-deficient quinoline destabilizes developing positive charge at the benzylic carbon (C1 of the epoxide side chain).
    
  • Steric Effect: The quinoline ring is bulky. Nucleophiles face significant steric hindrance at the internal carbon (C1), heavily favoring attack at the terminal carbon (C2).

Reaction Pathways
  • Path A (Preferred): Under basic or neutral conditions (e.g., reaction with piperidine), the nucleophile attacks the less hindered, terminal carbon via an

    
    -like mechanism. This yields the secondary alcohol  (Mefloquine analog structure).
    
  • Path B (Minor/Acidic): Under strong acidic conditions, protonation of the epoxide oxygen may encourage attack at the internal carbon, but the electronic deactivation often suppresses this, leading to mixtures or hydrolysis products (diols).

ReactionMechanism Epoxide 2-[2,8-Bis(CF3)-4-quinolyl]oxirane (Substrate) TS_Basic Transition State (Basic) Steric Control Epoxide->TS_Basic + Amine (Nu:) (Ethanol, Reflux) Product_B Product B: Regioisomer/Diol (Impurity) Nucleophile at Internal C Epoxide->Product_B Acid Catalysis / Hydrolysis (Minor Pathway) Product_A Product A: β-Amino Alcohol (Target Mefloquine Analog) Nucleophile at Terminal C TS_Basic->Product_A Major Pathway (SN2 Attack at C-Terminal)

Figure 1: Mechanistic pathways for the ring-opening of the quinolyl-oxirane. Path A represents the desired synthesis of antimalarial pharmacophores.

Experimental Protocols

Protocol A: Synthesis of Mefloquine Analogs via Aminolysis

Objective: To synthesize


-amino alcohol derivatives by reacting the epoxide with a secondary amine (e.g., piperidine).

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Piperidine (or desired amine) (3.0 – 5.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: Protic solvents are crucial here. They hydrogen-bond to the epoxide oxygen, activating it for nucleophilic attack without requiring harsh acid catalysis.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the epoxide in 5 mL of absolute ethanol.

  • Addition: Add 3.0 mmol of piperidine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C) under an inert atmosphere (

    
     or Ar).
    
    • Time: Monitor via TLC or LC-MS.[1] Typical reaction time is 4–6 hours .

    • Monitoring: Disappearance of epoxide (

      
       in 20% EtOAc/Hexane) and appearance of a more polar product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to remove ethanol and excess amine.

    • Note: If the amine is non-volatile, an aqueous wash (DCM/Water extraction) is required.

  • Purification:

    • Recrystallize the crude residue from Hexane/Ethanol or purify via flash column chromatography (Silica gel, gradient 0

      
       5% MeOH in DCM).
      
  • Yield: Expected yield is 85–95% .

Protocol B: Acid-Catalyzed Hydrolysis (Impurity Standard Synthesis)

Objective: To generate the 1,2-diol derivative for use as an HPLC impurity standard.

  • Setup: Dissolve 0.5 mmol epoxide in 3 mL THF.

  • Acidification: Add 1 mL of 10%

    
     (aq).
    
  • Reaction: Stir at 60 °C for 2 hours.

  • Workup: Neutralize with saturated

    
    , extract with Ethyl Acetate, and dry over 
    
    
    
    .
  • Result: Quantitative conversion to the vic-diol.

Data Analysis & Validation

To confirm regioselectivity (Terminal vs. Internal attack), NMR spectroscopy is the definitive tool.

FeatureTarget Product (

-Amino Alcohol)
Regioisomer (Impurity)
Mechanism Attack at Terminal Carbon (

)
Attack at Internal Carbon (

)
1H NMR (linker)

4.0–4.5 ppm
(Multiplet, 1H,

)

2.4–2.8 ppm
(Multiplet, 2H,

)

3.8–4.0 ppm
(Multiplet, 2H,

)

3.5–3.8 ppm
(Multiplet, 1H,

)
13C NMR

65–70 ppm
(Methine C-OH)

60–65 ppm
(Methylene C-N)

60–65 ppm
(Methylene C-OH)

65–70 ppm
(Methine C-N)
Mass Spec (Fragmentation) Fragment loss of

is common.
Fragment loss of

(M-31) is characteristic.

Interpretation: In the target product, the proton on the carbon attached to the hydroxyl group (benzylic-like position) is significantly deshielded (


 > 5.0 ppm often observed due to the electron-withdrawing quinoline ring) compared to the methylene protons attached to the amine.

Workflow Visualization

Workflow Start Start: Epoxide Substrate Solvent Dissolve in Ethanol (Protic Activation) Start->Solvent AddAmine Add Nucleophile (3-5 eq. Piperidine) Solvent->AddAmine Reflux Reflux (78°C, 4-6h) AddAmine->Reflux Check TLC/LC-MS Check Epoxide Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Concentrate in vacuo Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final Pure β-Amino Alcohol Purify->Final

Figure 2: Operational workflow for the synthesis of Mefloquine analogs via epoxide ring-opening.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Nucleophile is too bulky or epoxide is deactivated.

    • Solution: Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) in catalytic amounts (10 mol%) to activate the epoxide oxygen, allowing the reaction to proceed at lower temperatures.
  • Issue: Polymerization.

    • Cause: High concentration or excessive heat.

    • Solution: Dilute the reaction to 0.1 M and lower temperature to 50 °C, extending reaction time.

  • Issue: Solubility.

    • Cause: The bis-CF3 quinoline moiety is very lipophilic.

    • Solution: If ethanol solubility is poor, use a mixture of Toluene/Ethanol (1:1).

References

  • Dow, G. S., et al. (2009). "Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine." Organic & Biomolecular Chemistry, 7(20), 4163-4165.[1]

  • Milner, E., et al. (2010). "Mefloquine Analogs Modified at the 4-Position." Journal of Medicinal Chemistry. (Contextualizing the epoxide scaffold for library generation).

  • Master Organic Chemistry. (2015). "Ring Opening of Epoxides with Nucleophiles." (General mechanistic grounding for regioselectivity).

  • Santa Cruz Biotechnology. "this compound Product Data." (Chemical properties and CAS verification). [2]

Sources

Application Note: Mechanistic Control of Nucleophilic Ring Opening in Quinolyl Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of quinoline scaffolds via epoxide (oxirane) intermediates is a cornerstone strategy in the synthesis of antimalarials (e.g., Mefloquine analogs), kinase inhibitors, and GPCR modulators. However, the unique electronic properties of the quinoline ring—specifically its electron-deficient nature compared to benzene—introduce non-intuitive regioselectivity challenges during nucleophilic attack. This guide provides a detailed mechanistic analysis and validated protocols for the ring opening of quinolyl oxiranes, focusing on controlling regioselectivity through catalyst selection (Lewis acid vs. Brønsted base) and nucleophile sterics.

Introduction: The Quinolyl Oxirane Paradox

Unlike styrene oxides, where the phenyl ring acts as an electron donor (stabilizing benzylic carbocations), the quinoline ring is an electron-withdrawing heterocycle. This creates a "push-pull" conflict during ring opening:

  • Steric Control: Favors attack at the terminal (

    
    ) carbon.
    
  • Electronic Control: The electron-deficient quinoline ring destabilizes the developing positive charge at the benzylic (

    
    ) position, potentially reinforcing attack at the terminal carbon, even under conditions that usually promote benzylic attack (e.g., acid catalysis).
    

Understanding this bias is critical. A failure to control regiochemistry results in inseparable isomeric mixtures, complicating purification and lowering yields in GMP workflows.

Mechanistic Pathways & Regioselectivity[1][2][3][4][5][6][7]

The following diagram illustrates the divergent pathways for nucleophilic attack on a generic 2-(oxiran-2-yl)quinoline.

ReactionMechanism Substrate Quinolyl Oxirane (Substrate) Cond_Basic Condition A: Basic/Neutral (Amines, Azides) Substrate->Cond_Basic Path A Cond_Acid Condition B: Acid Catalyzed (H+, Lewis Acid) Substrate->Cond_Acid Path B TS_Basic Transition State A (SN2-like) Steric Control Cond_Basic->TS_Basic TS_Acid Transition State B (Borderline SN2) Electronic Control Cond_Acid->TS_Acid N-Protonation Prod_Beta Major Product: Terminal Attack (β-substitution) TS_Basic->Prod_Beta Major (>95%) Prod_Alpha Product: Benzylic Attack (α-substitution) TS_Basic->Prod_Alpha Trace TS_Acid->Prod_Beta Favored if Quinoline is EWG TS_Acid->Prod_Alpha Favored if Benzylic Stable

Figure 1: Divergent mechanistic pathways. Note that for electron-deficient quinolines, Path B often still favors terminal attack unless specific Lewis Acids are used to activate the oxygen selectively.

Protocol 1: Regioselective Aminolysis (Synthesis of -Amino Alcohols)

Application: Synthesis of secondary amine pharmacophores (e.g.,


-blocker analogs).
Mechanism: 

attack dominated by steric factors.[1] The nucleophile attacks the less hindered terminal carbon.[1][2][3]
Materials
  • Substrate: 2-(Oxiran-2-yl)quinoline (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv). Note: Bulky amines increase regioselectivity.

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA).

  • Catalyst (Optional): Calcium Triflate (

    
    , 5 mol%) or Lithium Perchlorate (
    
    
    
    ).
  • Apparatus: Microwave reactor (preferred) or Reflux condenser.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 2-(oxiran-2-yl)quinoline (1.0 mmol, 171 mg) in EtOH (3 mL).

  • Addition: Add the amine (1.2 mmol) dropwise.

    • Optimization Tip: If the amine is volatile (e.g., isopropylamine), use 2.0 equiv and seal the vessel tightly.

  • Catalysis (Optional): For sluggish amines (anilines), add 5 mol%

    
    . This acts as a mild Lewis acid that activates the epoxide oxygen without protonating the quinoline nitrogen significantly, preserving the 
    
    
    
    character.
  • Reaction:

    • Method A (Microwave): Heat at 100°C for 20–40 minutes (High throughput).

    • Method B (Thermal): Reflux at 80°C for 4–6 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The product will be more polar than the epoxide.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel). Elute with DCM

    
     5% MeOH/DCM.
    

Data Validation (Expected Results):

Parameter Method A (MW) Method B (Reflux)
Conversion >98% >90%

| Regioselectivity (


:

)
| >19:1 | ~15:1 | | Reaction Time | 30 min | 5 hrs |

Protocol 2: Acid-Mediated Solvolysis (Synthesis of Halohydrins/Diols)

Application: Creating intermediates for further cyclization or oxidation. Mechanism: Borderline


.[4] The acid protonates the epoxide oxygen.[2][5][6] However, it also protonates the quinoline nitrogen. The resulting dicationic species is highly electron-withdrawing, which destabilizes the benzylic carbocation. Consequently, nucleophilic attack often remains at the terminal carbon , contrary to standard "acid-catalyzed" expectations for styrene oxides.
Materials
  • Substrate: 4-(Oxiran-2-yl)quinoline.

  • Reagent: Aqueous

    
     (for diols) or Anhydrous 
    
    
    
    in Dioxane (for chlorohydrins).
  • Solvent: THF/Water (1:1) for hydrolysis.[4][2][5]

Step-by-Step Methodology
  • Solubilization: Dissolve substrate (0.5 mmol) in THF (2 mL).

  • Acidification: Cool to 0°C. Add 1M

    
     (2 mL) dropwise.
    
    • Critical: The solution will turn yellow/orange due to quinolinium formation.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Note: Heating is rarely required and may lead to polymerization.

  • Quenching: Carefully neutralize with saturated

    
     until pH 8. The color should revert to pale yellow.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine.
    
Troubleshooting Regioselectivity

If the "benzylic" (


-attack) product is strictly required, standard protic acids will fail due to the electronic deactivation described above.
  • Alternative Strategy: Use a specific Lewis Acid that coordinates to the epoxide oxygen but is too bulky to coordinate the sterically hindered quinoline nitrogen (e.g., bulky Aluminum salens) or use a directing group strategy if possible.

Analytical Validation: The "Self-Validating" System

To confirm regiochemistry without crystal structures, use


 NMR analysis of the methine proton attached to the hydroxyl group.

ValidationWorkflow Sample Isolated Product NMR 1H NMR (CDCl3 or DMSO-d6) Sample->NMR Decision Analyze CH-OH Signal NMR->Decision Res_Beta Signal is Multiplet/dd (Terminal Attack) Product: Secondary Alcohol Decision->Res_Beta Shift ~4.8-5.2 ppm (Benzylic H) Res_Alpha Signal is Triplet/dd (Benzylic Attack) Product: Primary Alcohol Decision->Res_Alpha Shift ~3.8-4.2 ppm (Terminal H)

Figure 2: NMR Decision Tree for Regioisomer Identification.

Key NMR Diagnostic:

  • 
    -Amino Alcohol (Terminal Attack):  The proton on the carbon bearing the -OH group is benzylic. It will appear downfield (typically 
    
    
    
    4.8 – 5.5 ppm) as a doublet of doublets (dd).
  • 
    -Amino Alcohol (Benzylic Attack):  The protons on the carbon bearing the -OH group are terminal (
    
    
    
    ). They appear further upfield (typically
    
    
    3.6 – 4.0 ppm) as a multiplet.

References

  • Regioselectivity in Epoxide Opening: Smith, J. G.[2][7][8] "Synthetically useful reactions of epoxides."[4][8][9] Synthesis, 1984(8), 629-656.

  • Quinoline Chemistry & Mefloquine Analogs: O'Neill, P. M., et al. "Synthesis and antimalarial activity of new mefloquine analogues." Journal of Medicinal Chemistry, 1997, 40(4), 437-448.

  • Metal Triflates in Epoxide Opening: Williams, D. B. G., & Lawton, M. "Aluminium triflate: a highly active and efficient catalyst for the aminolysis of epoxides." Organic & Biomolecular Chemistry, 2005, 3, 3269-3272.

  • Mechanistic Studies on Heterocyclic Epoxides: Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by metal salts." Tetrahedron, 1994, 50(44), 12619-12632.

Sources

Application Notes and Protocols: 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Next-Generation Antimalarials

The quinoline methanol scaffold is a cornerstone in antimalarial drug discovery, most notably embodied by mefloquine. Mefloquine, a potent blood schizonticide, has been a critical tool in the treatment and prophylaxis of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1] However, its clinical utility has been hampered by the emergence of resistant parasite strains and its association with adverse neuropsychiatric effects.[2][3] These challenges have catalyzed extensive research into modifying the mefloquine structure to enhance its therapeutic index—improving potency against resistant strains while reducing central nervous system (CNS) penetration.

At the heart of this next-generation drug development is the versatile building block, 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane (also known as 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline). This electrophilic intermediate serves as a pivotal platform for introducing a diverse array of functional groups at the 4-position of the quinoline core. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, providing a reliable and high-yielding synthetic route to a library of quinoline methanol analogs.[4] By systematically varying the nucleophile, researchers can modulate the physicochemical properties of the final compound, such as lipophilicity, polar surface area, and hydrogen bonding capacity, to optimize antimalarial activity and minimize undesirable side effects.[2]

These application notes provide a comprehensive guide to the synthesis and utilization of this key oxirane intermediate, offering detailed, field-tested protocols for researchers engaged in the discovery of novel quinoline-based therapeutics.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 57120-54-4
Molecular Formula C₁₃H₇F₆NO
Molecular Weight 307.19 g/mol
Appearance Solid-
Storage Store at 4°C for long-term stability-

Synthetic Pathway and Core Protocols

The synthesis of the target oxirane and its subsequent derivatization follows a logical and reproducible pathway. The protocols provided below are self-validating, explaining the causality behind each step to ensure robust experimental outcomes.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis and application of the oxirane building block.

Protocol 1: Synthesis of Precursor - 2,8-Bis(trifluoromethyl)-4-quinolinol

Principle: This protocol utilizes a Conrad-Limpach-Knorr type reaction, where an aniline is condensed with a β-ketoester under acidic conditions to form the quinolinol ring system. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, driving the cyclization.[5]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask with stir bar

  • Heating mantle with temperature control

  • Separatory funnel, filtration apparatus

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottomed flask equipped with a large stir bar, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Acid Addition: Carefully add polyphosphoric acid (approx. 10 parts by weight relative to aniline) to the mixture. Causality: PPA is highly viscous; adding it to the pre-mixed reagents ensures better initial dispersion.

  • Reaction: Heat the mixture to 120-150°C with vigorous stirring under a nitrogen atmosphere for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization.

  • Quenching: Upon completion, allow the reaction to cool slightly before carefully and slowly pouring the mixture into a beaker of ice water with vigorous stirring. A precipitate will form. Causality: Quenching with ice water hydrolyzes the PPA and precipitates the organic product, which is insoluble in water.

  • Extraction: If the product is sticky or does not fully precipitate, extract the aqueous mixture with dichloromethane (3 x volume of aniline used).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 2,8-bis(trifluoromethyl)-4-quinolinol, is often of sufficient purity (typically >90%) for the next step. If necessary, it can be further purified by recrystallization.[5]

Protocol 2: Synthesis of this compound

Principle: This is a multi-step conversion starting with the bromination of the quinolinol, followed by a lithium-halogen exchange and formylation to yield the aldehyde. The final step is an epoxidation using Corey's dimethylsulfonium methylide, which efficiently converts the aldehyde to the target oxirane.[6]

Materials:

  • 2,8-Bis(trifluoromethyl)-4-quinolinol (from Protocol 1)

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trimethylsulfonium iodide

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Step-by-Step Methodology:

A. Bromination:

  • Combine 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 eq) and POBr₃ (1.5 eq) in a sealed reaction vessel.

  • Heat the mixture to 150°C for 2 hours. Causality: This reaction converts the hydroxyl group into a good leaving group (phosphate ester) which is then displaced by bromide.

  • Cool the reaction and carefully quench with ice water. Extract the product, 4-bromo-2,8-bis(trifluoromethyl)quinoline, with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

B. Formylation:

  • Dissolve the 4-bromo intermediate (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78°C. Causality: The n-BuLi performs a lithium-halogen exchange, creating a highly nucleophilic organolithium species at the 4-position of the quinoline ring.

  • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78°C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde. Purify by column chromatography if necessary.

C. Epoxidation:

  • Prepare Corey's Reagent: In a separate flask under an inert atmosphere, suspend trimethylsulfonium iodide (1.2 eq) in anhydrous THF. Add sodium hydride (1.2 eq) portion-wise and stir the mixture at room temperature for 1 hour to form the ylide.

  • Epoxidation Reaction: Dissolve the aldehyde from step B (1.0 eq) in anhydrous THF. Add the freshly prepared Corey's reagent solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion. Causality: The sulfur ylide attacks the aldehyde carbonyl, forming a betaine intermediate which then undergoes intramolecular cyclization to form the epoxide and dimethyl sulfide as a byproduct.

  • Quench with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude racemic epoxide can be purified by silica gel chromatography.[6]

Protocol 3: General Procedure for Nucleophilic Ring-Opening

Principle: The synthesized oxirane is a potent electrophile. Primary and secondary amines, as strong nucleophiles, readily attack one of the epoxide carbons (predominantly the less sterically hindered terminal carbon), leading to a regioselective ring-opening. This generates the corresponding β-amino alcohol, the core structure of mefloquine analogs.[4][7]

Materials:

  • This compound (from Protocol 2)

  • Amine nucleophile (e.g., piperidine, propylamine, various substituted anilines)

  • Solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Reaction vial or round-bottomed flask

Step-by-Step Methodology:

  • Setup: In a reaction vial, dissolve the this compound (1.0 eq) in a suitable alcohol solvent such as isopropanol (e.g., 0.1 M concentration).

  • Nucleophile Addition: Add the desired amine nucleophile (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction: Seal the vial and heat the reaction mixture to 60-80°C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity and steric bulk of the amine. Causality: Heating accelerates the nucleophilic attack on the epoxide ring. Using a slight excess of the amine ensures the reaction goes to completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the mixture under reduced pressure to remove the solvent and excess volatile amine. The resulting crude product, a β-amino alcohol, can be purified by standard methods such as silica gel column chromatography or preparative HPLC to yield the desired mefloquine analog.

Diagram of the Ring-Opening Reaction

Caption: General scheme for the nucleophilic ring-opening of the oxirane building block.

Trustworthiness: A Self-Validating System

The protocols described herein form a self-validating system. The successful synthesis of the quinolinol precursor (Protocol 1) is confirmed by its characteristic spectroscopic data.[5] The conversion to the oxirane (Protocol 2) can be monitored by the disappearance of the aldehyde peak and the appearance of characteristic epoxide proton signals in ¹H NMR. Finally, the success of the crucial ring-opening reaction (Protocol 3) is validated by mass spectrometry, which will show an increase in mass corresponding to the addition of the nucleophile, and by NMR, which will show the disappearance of the epoxide signals and the appearance of a new hydroxyl proton and signals corresponding to the incorporated nucleophile side-chain. The generation of a small library of analogs using varied nucleophiles, each giving the expected product, provides ultimate validation of the building block's utility and the robustness of the protocol.[2][7]

References

  • Milner, E., McCalmont, W., Bhonsle, J., Caridha, D., Cobar, J., Gardner, S., Gerena, L., Goodine, D., Lanteri, C., Melendez, V., Roncal, N., Sousa, J., Wipf, P., & Dow, G. S. (2010). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols. Malaria Journal, 9, 51. [Link]

  • Wipf, P., Mo, T., Geib, S. J., Caridha, D., Dow, G. S., Gerena, L., Roncal, N., & Milner, E. E. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163–4165. [Link]

  • Milner, E., et al. (2010). Figure 1: Structure of mefloquine and synthesis of 4-position library. ResearchGate. [Link]

  • Wipf, P., Mo, T., Geib, S. J., Caridha, D., Dow, G. S., Gerena, L., Roncal, N., & Milner, E. E. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Europe PMC. [Link]

  • PubChem. 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline. [Link]

  • Ohkanda, J., et al. (2010). WO2010144434A1 - Derivatives of mefloquine and associated methods for making and using.
  • Dow, G. S., et al. (2012). Central nervous system exposure of next generation quinoline methanols is reduced relative to mefloquine after intravenous dosing in mice. Malaria Journal, 11, 260. [Link]

  • PubChem. Mefloquine. [Link]

  • Dow, G. S., et al. (2012). Supplementary Material for Central nervous system exposure of next generation quinoline methanols... Malaria Journal. [Link]

  • Wipf, P., et al. (2009). Supplementary Information for Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical synthesis. As a key intermediate in the preparation of pharmacologically significant molecules like mefloquine, achieving a high-yield, reproducible synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My final epoxidation reaction suffers from very low yield. What are the primary causes and how can I improve it?

A1: Low yield in the synthesis of the target oxirane, typically performed via the Johnson-Corey-Chaykovsky reaction, is a common issue stemming from several factors.[3][4] The primary culprits are often related to the stability and reactivity of the sulfur ylide, the quality of the starting materials, or suboptimal reaction conditions.

Core Issues & Recommended Solutions:

  • Ylide Generation and Stability: The sulfur ylide (e.g., dimethyloxosulfonium methylide) is generated in situ by deprotonating a sulfonium salt with a strong base.[5] This ylide is reactive and can be unstable, especially at higher temperatures.[6][7]

    • Causality: The ylide can decompose or undergo side reactions if not consumed by the aldehyde substrate promptly. Dimethylsulfonium methylide is particularly reactive and less stable than its sulfoxonium counterpart.[6]

    • Protocol: Ensure your sulfonium salt is dry and of high purity. Generate the ylide at a low temperature (0 °C or below) and add the aldehyde solution slowly to the pre-formed ylide. Maintaining a low temperature throughout the addition and reaction period is critical.

  • Base Selection and Addition: The choice and handling of the base are crucial. Sodium hydride (NaH) is commonly used, but its quality can vary.

    • Causality: Incomplete deprotonation of the sulfonium salt leads to a lower concentration of the active ylide, resulting in an incomplete reaction. Residual mineral oil in NaH can also interfere with the reaction.

    • Protocol: Use fresh, high-purity NaH. Consider washing the NaH with dry hexanes to remove mineral oil before use. Alternatively, other strong bases like potassium tert-butoxide can be effective.[6] The base should be added portion-wise to a stirred suspension of the sulfonium salt in a dry, aprotic solvent like DMSO or THF to control the initial exotherm.

  • Solvent Purity: The reaction is highly sensitive to moisture.

    • Causality: Protic contaminants like water will quench the strong base and the ylide, immediately halting the desired reaction pathway.

    • Protocol: Use anhydrous solvents. Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum/inert gas) before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_reagents Verify Reagent Quality (Aldehyde, Sulfonium Salt, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere, Time) start->check_conditions check_workup Analyze Workup & Purification (Extraction, Chromatography) start->check_workup reagent_issue Issue Found: - Impure Aldehyde - Wet Solvent - Old Base/Salt check_reagents->reagent_issue Problem? condition_issue Issue Found: - Temp too high - Air/Moisture leak - Insufficient time check_conditions->condition_issue Problem? workup_issue Issue Found: - Product loss during extraction - Degradation on silica check_workup->workup_issue Problem? reagent_solution Solution: - Recrystallize Aldehyde - Use Anhydrous Solvents - Use Fresh Reagents reagent_issue->reagent_solution condition_solution Solution: - Maintain low temp (≤ 0°C) - Ensure inert atmosphere - Monitor by TLC to completion condition_issue->condition_solution workup_solution Solution: - Saturate aqueous layer with NaCl - Use neutral alumina or less acidic silica workup_issue->workup_solution CCR_Mechanism cluster_reaction Intramolecular SN2 ylide H₂C⁻-S⁺(CH₃)₂ Sulfur Ylide aldehyde R-CHO (Quinoline Aldehyde) ylide->aldehyde Nucleophilic Attack betaine R-CH(O⁻)-CH₂-S⁺(CH₃)₂ Betaine Intermediate epoxide R-CH(O)CH₂ Oxirane Product betaine->epoxide Ring Closure dms (CH₃)₂S Dimethyl Sulfide betaine->dms Leaving Group

Sources

Minimizing side reactions during quinolyl oxirane ring opening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Landscape[1][2]

The Challenge: Opening a quinolyl oxirane (typically 2-(oxiran-2-yl)quinoline) is deceptively simple. The presence of the quinoline nitrogen (


) creates a "schizophrenic" electrophile. You are not just managing the regioselectivity of the epoxide; you are managing the nucleophilicity of the quinoline ring itself.

The Core Conflict: In standard epoxide openings, the primary side reaction is homopolymerization. In quinolyl epoxide openings, the dominant failure mode is Intermolecular N-Alkylation (Self-Quaternization). The basic nitrogen of one molecule attacks the activated epoxide of another, forming insoluble quaternary ammonium oligomers.

Mechanistic Pathway Map

The following diagram illustrates the kinetic competition between the desired nucleophilic attack and the parasitic side reactions.

QuinolylPathways Start Quinolyl Oxirane (Substrate) Desired Desired $beta$-Amino/Alkoxy Alcohol Start->Desired Path A: Nucleophile (Nu) Attack (Kinetic Control) N_Alk N-Alkylated Dimer (Quaternary Salt) Start->N_Alk Path B: Self-Quaternization (High Conc. / Free Base) Elim Vinyl Quinoline (Elimination Product) Start->Elim Path C: E2 Elimination (Strong Base / High Temp) Polymer Polyether Oligomers Start->Polymer Path D: Lewis Acid Over-activation

Figure 1: Reaction landscape showing the competition between productive nucleophilic attack (Path A) and the dominant failure modes: self-quaternization (Path B) and elimination (Path C).

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers in the field.

Q1: I see a gummy, insoluble precipitate forming within 10 minutes. What is it?

Diagnosis: This is likely the N-alkylated quaternary ammonium salt . The Cause: You are likely running the reaction at high concentration (>0.5 M) or in a non-polar solvent without protecting the quinoline nitrogen. The


 lone pair is acting as a nucleophile, attacking the epoxide of a neighboring molecule.
The Fix: 
  • Dilution: Lower concentration to <0.1 M to statistically disfavor intermolecular collisions.

  • Protonation: If your nucleophile tolerates it, run the reaction in the presence of a mild Brønsted acid (e.g., acetic acid) or use the nucleophile as a salt (e.g., amine hydrochloride). Protonating

    
     (
    
    
    
    ) kills its nucleophilicity.
Q2: I am getting a mixture of Regioisomer A and B. How do I lock selectivity?

Diagnosis: You are hovering between


 (electronic) and 

(steric) control. The Science:
  • Base/Nucleophile Driven (

    
    ):  Attacks the less substituted  carbon (terminal). This is favored by steric gating.
    
  • Acid Catalyzed (

    
    -like):  Attacks the more substituted  carbon (benzylic). The quinoline ring stabilizes the developing positive charge at the benzylic position via resonance, making this position highly reactive under Lewis acid catalysis.
    The Fix: 
    
  • For Terminal Attack: Use a strong nucleophile in a polar protic solvent (Methanol) without Lewis acid.

  • For Benzylic Attack: Use a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) in a non-polar solvent (DCM).
Q3: My product contains a vinyl-quinoline impurity.

Diagnosis: You are seeing Payne-like elimination . The Cause: Your nucleophile is acting as a base.[1] Instead of attacking the carbon, it abstracts a proton from the


-carbon (adjacent to the epoxide), triggering ring opening to an allylic alcohol (vinyl quinoline).
The Fix: 
  • Lower Temperature: Elimination has a higher activation energy (

    
    ) than substitution. Cool the reaction to -10°C or 0°C.
    
  • Change Counter-ion: If using anionic nucleophiles, switch from Lithium (tight ion pair, basic) to Cerium (CeCl3 additives) to reduce basicity while maintaining nucleophilicity.

Comparative Data: Catalyst & Solvent Effects

The following table summarizes how conditions shift the reaction outcome for a standard 2-oxiranylquinoline opening with a secondary amine.

VariableConditionMajor OutcomeRisk Factor
Catalyst None (Thermal)Terminal Attack (Steric)Slow rate; N-alkylation risk high due to long reaction time.
Catalyst

(Lewis Acid)
Benzylic Attack (Electronic)Polymerization if acid is in excess.
Catalyst

(mild LA)
Mixed RegioselectivityHigh salt loads required (5M) to be effective.
Solvent Toluene (Non-polar)N-Alkylation (Dimer)Poor solvation of transition state; favors intermolecular attack.
Solvent Ethanol/MethanolClean OpeningSolvents H-bond to epoxide oxygen, activating it mildly; solvates intermediates.

Optimized Experimental Protocols

Protocol A: The "Soft" Opening (Nucleophile-Driven)

Best for: Amines, Thiols, Azides where terminal attack is desired.

  • Preparation: Dissolve 2-oxiranylquinoline (1.0 equiv) in Methanol (0.1 M concentration). Note: Methanol acts as a hydrogen-bond donor catalyst.

  • Addition: Add the nucleophile (1.2 – 1.5 equiv).

    • Critical Step: If the nucleophile is a liquid amine, add it slowly at 0°C to prevent exotherm-driven elimination.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction stalls >24h, add 10 mol%

      
       or 
      
      
      
      . Avoid strong Lewis acids to maintain regioselectivity.
  • Workup: Concentrate and purify. No aqueous quench is usually needed if the nucleophile is volatile.

Protocol B: The "Hard" Opening (Acid-Catalyzed)

Best for: Alcohols, weak nucleophiles, or when benzylic attack is required.

  • Protection (Implicit): The acid catalyst will protonate the quinoline nitrogen first. You must use >1.0 equiv of acid if you want to activate the epoxide, or use a Lewis Acid that coordinates oxygen selectively.

  • Setup: Dissolve substrate in anhydrous DCM or Acetonitrile at -20°C.

  • Activation: Add

    
      (1.1 equiv).
    
    • Why 1.1 equiv? 1.0 equiv binds the Quinoline N; the excess 0.1 equiv activates the epoxide.

  • Nucleophile: Add the weak nucleophile (Alcohol/Water) immediately.

  • Quench: Quench with saturated

    
     to deprotonate the quinoline ring and break the Boron-Nitrogen complex.
    

References

  • Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Source: European Journal of Organic Chemistry (2020).[1] URL:[Link] Relevance: Defines the orbital interactions governing steric vs. electronic control in asymmetric epoxides.

  • Epoxide Ring Opening with Amines using Heterogeneous Lewis Acid Catalysts. Source: Journal of Catalysis / Kulkarni Research Group (2018). URL:[Link] Relevance: Validates the use of Lewis acids (Sn/Zr) to accelerate opening while minimizing side reactions.

  • Reactions of Epoxides: Ring-Opening Mechanisms. Source: Chemistry LibreTexts (2024). URL:[Link] Relevance: Foundational text on acid vs. base catalyzed regiochemistry shifts.[2]

  • Avoiding Over-alkylation and Side Reactions in Amine Synthesis. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides (2026).[3] URL:[Link] Relevance: Best practices for preventing N-alkylation and handling nitrogen heterocycles.[3]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of Mefloquine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Mefloquine Synthesis

Mefloquine, a quinoline methanol derivative, is a crucial antimalarial agent effective against resistant strains of Plasmodium falciparum.[1][2] Its synthesis is a multi-step process involving several chemical intermediates.[3][4] For researchers and drug development professionals, ensuring the purity and yield at each synthetic step is paramount. The presence of unreacted starting materials or the formation of side-products can compromise the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for monitoring these synthetic pathways.[5] However, developing a robust and selective HPLC method for Mefloquine and its structurally similar intermediates presents unique challenges due to the presence of a basic piperidine moiety and two highly electronegative trifluoromethyl (CF3) groups.[1]

This guide provides an in-depth comparison of various HPLC method development strategies for analyzing Mefloquine intermediates. Moving beyond a simple protocol, we will explore the causal relationships behind experimental choices, compare alternative approaches with supporting data, and provide a validated, field-proven starting methodology grounded in pharmacopeial standards and regulatory expectations.

Foundational Principles: From Method Development to Validation

A successful HPLC method is not a singular event but a lifecycle process that begins with development and continues through validation and routine use.[6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for validation and Q14 for analytical procedure development, provide a harmonized framework for this process.[6][7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8]

The workflow for developing a robust HPLC method follows a logical progression, starting with understanding the analyte and culminating in a validated procedure.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Validation & Verification A Analyte Characterization (pKa, logP, UV Spectra) B Define Analytical Target Profile (ATP) A->B C Column & Stationary Phase Selection B->C D Mobile Phase Screening (Organic, pH, Buffer) C->D E Detector Parameter Optimization (e.g., Wavelength) D->E F Method Validation as per ICH Q2(R2) Guidelines E->F G System Suitability Test (SST) Definition F->G H Fit-for-Purpose Method G->H Routine Analysis

Caption: Logical workflow for HPLC method development and validation.

Stationary Phase Selection: A Comparative Analysis of Selectivity

The choice of the stationary phase is the most critical factor in achieving chromatographic separation. While the C18 column is the workhorse of reversed-phase chromatography, the unique structure of Mefloquine—containing an aromatic core, a basic nitrogen, and fluorinated groups—warrants a comparison with alternative chemistries that offer different interaction mechanisms.

Separation Mechanisms on Different Stationary Phases

G cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column cluster_PFP PFP Column Analyte Mefloquine Intermediate (Aromatic, Basic, Fluorinated) C18 C18 Phase Hydrophobic Interaction Analyte->C18 Dominant for non-polar regions Phenyl Phenyl-Hexyl Phase π-π Interaction Analyte->Phenyl For quinoline ring system PFP Pentafluorophenyl (PFP) Phase Dipole-Dipole & Ion-Exchange Analyte->PFP For CF3 groups & quinoline ring

Caption: Interaction mechanisms between Mefloquine intermediates and various HPLC stationary phases.

Comparison of Common HPLC Stationary Phases

Stationary PhasePrimary Interaction MechanismBest Suited ForPerformance with Mefloquine Intermediates
C18 (Octadecyl) Hydrophobic (van der Waals) forcesGeneral-purpose separation of non-polar to moderately polar compounds.Baseline Choice. Good retention is expected. However, may show poor peak shape for the basic amine without mobile phase modifiers. May have insufficient selectivity between structurally similar, fluorinated intermediates.[9][10]
C8 (Octyl) Hydrophobic (van der Waals) forcesLess retentive alternative to C18, suitable for highly hydrophobic compounds that are too strongly retained on C18.Can be useful if intermediates are very non-polar, leading to shorter analysis times. Generally offers similar selectivity to C18.
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds, offering alternative selectivity to alkyl phases.Good Alternative. The phenyl groups can interact with the quinoline ring system of Mefloquine, providing a different elution order compared to C18, which can be crucial for separating isomers or closely related impurities.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, ion-exchange, and hydrophobic interactionsHighly Recommended. Positional isomers, halogenated compounds, and polar analytes.[11][12]Superior Choice for this Application. PFP phases are known to provide enhanced selectivity for fluorinated compounds like Mefloquine.[11] The electron-deficient fluorophenyl ring can undergo multiple interactions, offering unique retention and improved resolution for CF3-containing molecules that are difficult to separate on C18.[12]

Expert Insight: For Mefloquine intermediates, starting with a standard C18 column is a valid approach. However, a Pentafluorophenyl (PFP) column should be considered the primary alternative. The unique selectivity PFP phases offer for fluorinated compounds often resolves co-eluting peaks that are inseparable on traditional alkyl phases, potentially eliminating the need for complex mobile phases.[11]

Mobile Phase Optimization: Driving Retention and Peak Shape

If the stationary phase is the engine of separation, the mobile phase is the fuel. Its composition dictates the retention, resolution, and shape of the chromatographic peaks. For ionizable compounds like Mefloquine intermediates, mobile phase pH is a critical parameter.

Comparative Analysis of Mobile Phase Strategies

ParameterAlternative 1: Buffered Hydro-OrganicAlternative 2: Ion-Pairing ChromatographyRationale & Recommendation
Mechanism Controls ionization of the analyte to ensure a single, stable form.An ion-pairing reagent is added to the mobile phase, forming a neutral complex with the ionized analyte, which is then retained by the reversed-phase column.The United States Pharmacopeia (USP) method for Mefloquine HCl assay utilizes an ion-pairing agent (tetraheptylammonium bromide), indicating its effectiveness.[13]
Organic Modifier Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile generally provides lower backpressure and different selectivity than methanol. Screening both is recommended during development. For Mefloquine, a mix of both is often used.[13]
Aqueous Phase Phosphate or Acetate buffer (e.g., pH 3.0 - 4.0)Phosphate buffer with an added ion-pair reagent (e.g., 1g/L tetraheptylammonium bromide).A low pH (~3.0) ensures the piperidine nitrogen is fully protonated, leading to consistent retention.[10]
Pros Simpler mobile phase preparation; MS-compatible (with volatile buffers like formate or acetate).Excellent peak shape for basic compounds; increased retention.Ion-pairing can significantly improve the chromatography of basic analytes that exhibit tailing on standard columns.
Cons May still result in peak tailing for highly basic compounds on certain columns.Longer column equilibration times; not compatible with Mass Spectrometry (MS); ion-pairing reagents can be difficult to wash out of the column.The non-volatility of reagents like tetraheptylammonium bromide makes this approach unsuitable for LC-MS analysis.

Recommendation: For UV-based methods focused on purity and assay, Ion-Pairing Chromatography is a powerful technique, as validated by the official USP monograph.[13] For methods requiring MS detection (e.g., for impurity identification), a Buffered Hydro-Organic mobile phase with a volatile buffer (e.g., ammonium formate) and a PFP or modern C18 column designed for polar analytes is the superior choice.

A Field-Proven, Self-Validating HPLC Protocol

This protocol is a robust starting point for the analysis of Mefloquine and its intermediates, adapted from pharmacopeial methods and best practices.[9][13] It includes built-in System Suitability Test (SST) criteria, making it a self-validating system in line with ICH guidelines.[6][14]

Experimental Protocol

1. Chromatographic System:

  • HPLC System: A quaternary gradient HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Waters Symmetry C18, 4.6 mm × 250 mm, 5 µm packing (L1) OR Phenomenex Kinetex PFP, 4.6 mm x 150 mm, 2.6 µm packing.

  • Column Temperature: 25°C

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 280 nm[13] (or 222 nm for higher sensitivity[15]).

2. Reagents and Solutions:

  • Solution A: 1.5 g/L of sodium hydrogen sulfate in water.

  • Mobile Phase: Dissolve 1.0 g of tetraheptylammonium bromide in a 1000 mL mixture of acetonitrile, methanol, and Solution A (2:1:2 v/v/v). Filter and degas.[13]

  • Diluent: Mobile Phase.

  • Standard Solution: Prepare a 0.2 mg/mL solution of USP Mefloquine Hydrochloride Reference Standard (RS) in the Diluent.[13]

  • Sample Solution: Prepare a solution of the reaction mixture or intermediate at an approximate concentration of 0.2 mg/mL in the Diluent.

3. System Suitability Test (SST):

  • Reference: Use the Standard Solution and a System Suitability Solution containing Mefloquine and a known related compound (e.g., USP Mefloquine Related Compound A RS).[13]

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per ICH/USP):

    • Resolution: NLT 2.0 between Mefloquine and the related compound.[13]

    • Tailing Factor (Asymmetry): NMT 2.0 for the Mefloquine peak.[13]

    • Relative Standard Deviation (%RSD): NMT 1.0% for the peak areas of the five replicate injections.[16]

4. Analysis Procedure:

  • Once the system passes the SST, inject the Sample Solution.

  • Identify and quantify intermediates based on their retention times relative to the main components. For unknown peaks, a DAD can provide UV spectral information, while LC-MS would be required for definitive identification.

Alternative and Complementary Analytical Techniques

While HPLC is the gold standard, other techniques can provide valuable, often complementary, information in a pharmaceutical development setting.[5]

TechniquePrincipleApplication for Mefloquine Intermediates
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds by HPLC and detects them based on their mass-to-charge ratio.Impurity Identification. The definitive tool for identifying unknown peaks (impurities, by-products) by providing molecular weight information. Invaluable for process understanding and regulatory submissions.
GC (Gas Chromatography) Separates volatile compounds in the gas phase.Residual Solvent Analysis. Used to quantify residual solvents (e.g., methanol, acetonitrile) from the synthesis and purification steps, which is a critical quality attribute.[5]
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte in a solution.Simple, high-throughput assays. Can be used for rapid, in-process concentration checks if the intermediate has a unique chromophore and the reaction mixture is simple.[17]
NIR (Near-Infrared) Spectroscopy Measures the absorption of near-infrared light, sensitive to molecular vibrations.Raw Material ID & Process Monitoring. A rapid, non-destructive technique for raw material verification and potentially for real-time monitoring of reaction progress as part of a Process Analytical Technology (PAT) strategy.[18]

Conclusion

The development of a robust HPLC method for Mefloquine intermediates requires a systematic approach grounded in an understanding of the analyte's unique chemical properties. While a standard C18 column with an ion-pairing mobile phase, as outlined in the USP monograph, provides a validated and reliable starting point, it is not without limitations, particularly its incompatibility with mass spectrometry. For challenging separations and deeper process understanding, the use of a Pentafluorophenyl (PFP) stationary phase offers a powerful alternative, leveraging unique fluorophilic interactions to achieve superior selectivity. The ultimate choice of method will depend on the specific Analytical Target Profile—whether the goal is routine quality control, impurity identification, or real-time process monitoring. By comparing these alternatives, scientists can develop a fit-for-purpose method that ensures the quality and consistency of Mefloquine synthesis from the first intermediate to the final API.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (Video) Pharma Talks. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Mefloquine Hydrochloride - Definition, Identification, Assay - USP 2025. Pharmacopeia.cn. Available at: [Link]

  • Analysis of the antimalarial, mefloquine, in blood and plasma using high-performance liquid chromatography. PubMed. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Mefloquine Hydrochloride - USP-NF. USP-NF. Available at: [Link]

  • Mefloquine | C17H16F6N2O. PubChem. Available at: [Link]

  • Analytical method development and validation for simultaneous estimation of mefloquine hydrochloride and artemether in bulk drug by simultaneous equation method. ResearchGate. Available at: [Link]

  • Structure of mefloquine and synthesis of 4-position library. ResearchGate. Available at: [Link]

  • COLORIMETRIC DETERMINATION OF MEFLOQUINE IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL DOSAGE FORMS. PJSIR. Available at: [Link]

  • Synthesis of mefloquine and morpholine conjugates 6f–h and 7f–h from intermediates 3f–h. ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC Method for Mefloquine Hydrochloride Determination in Tablet Dosage Form. ResearchGate. Available at: [Link]

  • Asymmetric Total Synthesis of the Antimalarial Drug (+)-Mefloquine Hydrochloride via Chiral N-Amino Cyclic Carbamate Hydrazones. ACS Publications. Available at: [Link]

  • A Validated HPLC Method for Separation and Determination of Mefloquine Enantiomers in Pharmaceutical Formulations. DergiPark. Available at: [Link]

  • Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available at: [Link]

  • Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. PMC. Available at: [Link]

  • Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Semantic Scholar. Available at: [Link]

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Dovepress. Available at: [Link]

  • Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. Allied Academies. Available at: [Link]

  • Development and validation of an HPLC method for mefloquine hydrochloride determination in tablet dosage form. PubMed. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ARTESUNATE AND MEFLOQUINE. International Journal of Pharmacy and Analytical Research. Available at: [Link]

  • Development and validation of an HPLC method for the simultaneous determination of artesunate and mefloquine hydrochloride in fixed-dose combination tablets. SciELO. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Development and validation of an HPLC method for the simultaneous determination of artesunate and mefloquine hydrochloride in fixed-dose combination tablets. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Mefloquine: Epoxidation vs. Dihydroxylation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the quest for efficient, stereoselective, and scalable routes to active pharmaceutical ingredients (APIs) is paramount. Mefloquine, a crucial antimalarial drug, presents a fascinating case study in asymmetric synthesis, with its two chiral centers demanding precise stereochemical control.[1][2] This guide provides an in-depth comparison of two prominent strategies for the enantioselective synthesis of Mefloquine: the direct asymmetric epoxidation of an olefin precursor versus a pathway involving asymmetric dihydroxylation followed by epoxide formation. This analysis is grounded in published experimental data to inform researchers, scientists, and drug development professionals on the nuances and practicalities of each approach.

Introduction to Mefloquine and the Importance of Stereochemistry

Mefloquine is characterized by a quinoline and a piperidine ring system, with two stereocenters that give rise to four possible stereoisomers.[1] The biological activity and toxicological profile of these stereoisomers differ significantly. For instance, the (+)-erythro enantiomer is reported to be more active against malaria parasites, while the (-)-erythro form may be associated with a higher incidence of neuropsychiatric side effects.[3][4] Consequently, the development of synthetic routes that can selectively produce the desired enantiomer in high purity is of significant therapeutic interest.

The Strategic Crossroads: Epoxidation or Dihydroxylation?

The synthesis of the critical amino alcohol moiety of Mefloquine often hinges on the stereocontrolled introduction of oxygen functionalities onto an olefin precursor. Both asymmetric epoxidation and dihydroxylation, particularly the Sharpless methodologies, have emerged as powerful tools to achieve this.[3][5]

The two routes can be generalized as follows:

  • Epoxidation Route: This approach involves the direct, enantioselective conversion of an olefin to a chiral epoxide, which is then opened by a suitable amine to furnish the desired amino alcohol.

  • Dihydroxylation Route: This strategy first introduces two hydroxyl groups across the double bond in a stereodefined manner. The resulting diol is then converted into a chiral epoxide, which subsequently undergoes nucleophilic attack by an amine.

Below, we delve into the mechanistic underpinnings and practical outworkings of each pathway.

Route 1: Asymmetric Epoxidation

The direct asymmetric epoxidation of an olefinic precursor to Mefloquine is a convergent and atom-economical approach. The Sharpless Asymmetric Epoxidation, which utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant, is a well-established method for this transformation.[6][7]

Mechanistic Rationale

The predictability of the stereochemical outcome is a key advantage of the Sharpless epoxidation. The choice of the chiral diethyl tartrate (DET) ligand, either (+)-DET or (-)-DET, dictates which face of the allylic alcohol is epoxidized, allowing for the selective synthesis of a specific enantiomer.

Experimental Workflow: Epoxidation Route

A formal asymmetric synthesis of (+)-anti-mefloquine has been reported that employs a Sharpless asymmetric epoxidation as a key step.[5] The general workflow can be outlined as follows:

Epoxidation_Workflow A Olefin Precursor B Sharpless Asymmetric Epoxidation A->B Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH C Chiral Epoxide B->C D Piperidine Nucleophile Addition (Ring Opening) C->D E Mefloquine Stereoisomer D->E Dihydroxylation_Workflow A Olefin Precursor B Sharpless Asymmetric Dihydroxylation A->B OsO4 (cat.), Chiral Ligand, Co-oxidant C Chiral Diol B->C D Conversion to Epoxide C->D e.g., TsCl, base E Chiral Epoxide D->E F Piperidine Nucleophile Addition (Ring Opening) E->F G Mefloquine Stereoisomer F->G

Sources

A Comparative Guide to the Structural Elucidation of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic characterization of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane, a quinoline derivative of significant interest due to the established pharmacological activities of related compounds.[1][2] The presence of two trifluoromethyl groups is known to enhance metabolic stability and lipophilicity, making this class of compounds particularly relevant in drug discovery.[3][4]

This document will navigate through the experimental workflow for crystal structure determination, offer a comparative analysis with alternative structural elucidation techniques, and provide the scientific rationale behind the methodological choices. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structural insights that can be garnered for this complex heterocyclic compound.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While the direct synthesis of this compound is not extensively detailed in the public domain, a plausible synthetic route can be inferred from the synthesis of its precursors.

Proposed Synthesis of the Oxirane Precursor

The synthesis of the key intermediate, 2,8-bis(trifluoromethyl)-4-quinolinol, can be achieved through a cyclization reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid.[5] This quinolinol can then be converted to the corresponding 4-chloroquinoline derivative using a reagent like phosphorus trichloride.[6] Subsequent reaction of the 4-chloroquinoline with a suitable epoxide-forming reagent would yield the target molecule, this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For quinoline derivatives, several techniques have proven effective, and the choice is often empirical.[7]

  • Slow Evaporation: This is a straightforward and widely used method. A solution of the compound is prepared in a suitable solvent (or solvent mixture) and allowed to evaporate slowly in a controlled environment. The gradual increase in concentration facilitates the formation of well-ordered crystals.[7]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material and can yield high-quality crystals. A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.[7]

  • Anti-Solvent Crystallization: This method involves the controlled addition of an anti-solvent to a solution of the compound, inducing precipitation. The rate of addition is critical to control the crystal size and quality.[7]

The selection of solvents is crucial and is guided by the solubility of the compound. For quinoline derivatives, combinations of polar and non-polar solvents are often explored to achieve the optimal supersaturation conditions for crystal growth.

Single-Crystal X-ray Diffraction: An Unambiguous Structural Snapshot

Single-crystal X-ray diffraction stands as the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[8][9] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[10][11]

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow.

X-ray Crystallography Workflow cluster_0 Data Collection cluster_1 Structure Solution and Refinement Crystal Mounting Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup X-ray Exposure X-ray Exposure Diffractometer Setup->X-ray Exposure Data Collection Data Collection X-ray Exposure->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete set of diffraction data.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and the symmetry of the crystal lattice.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Structural Insights for this compound

Based on the crystal structures of related compounds, such as methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate and a cocrystal of 2,8-bis(trifluoromethyl)quinolin-4-ol, we can anticipate key structural features.[12][13]

ParameterExpected Value/ObservationSignificance
Crystal System Likely Monoclinic or OrthorhombicProvides information about the symmetry of the crystal packing.
Quinoline Ring Nearly planarThe aromatic nature of the quinoline core dictates its planarity.
C-F Bond Lengths ~1.33 - 1.35 ÅTypical for trifluoromethyl groups.
Oxirane Ring Strained three-membered ringThe strained nature of the oxirane ring is a key feature influencing its reactivity.
Intermolecular Interactions Potential for C-H···O and C-H···F hydrogen bondsThese interactions will govern the crystal packing and influence physical properties.

Comparative Analysis with Other Structural Elucidation Techniques

While single-crystal X-ray diffraction provides unparalleled detail in the solid state, other spectroscopic techniques offer complementary information, particularly about the molecule's structure in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[8][9][14]Unambiguous and highly detailed structural information.[11]Requires high-quality single crystals; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemistry, dynamic processes in solution.[15]Provides information about the structure in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[15]High sensitivity and accuracy for molecular weight determination.Provides no information about the 3D structure.
Infrared (IR) and Raman Spectroscopy Presence of functional groups.[16][17]Quick and non-destructive.Provides limited information on the overall molecular structure.

digraph "Structural Analysis Techniques" {
graph [overlap=false, splines=true];
node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#34A853"];

"Target Molecule" [fillcolor="#EA4335"]; "X-ray Crystallography" [fillcolor="#FBBC05", fontcolor="#202124"]; "NMR Spectroscopy" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mass Spectrometry" [fillcolor="#FBBC05", fontcolor="#202124"]; "IR/Raman Spectroscopy" [fillcolor="#FBBC05", fontcolor="#202124"];

"Target Molecule" -> "X-ray Crystallography" [label="3D Structure"]; "Target Molecule" -> "NMR Spectroscopy" [label="Connectivity (Solution)"]; "Target Molecule" -> "Mass Spectrometry" [label="Molecular Weight"]; "Target Molecule" -> "IR/Raman Spectroscopy" [label="Functional Groups"]; }

Caption: The complementary nature of different analytical techniques for molecular structure elucidation.

Conclusion: The Power of a Multi-faceted Approach

The structural analysis of this compound, a molecule with significant therapeutic potential, necessitates a comprehensive and multi-faceted approach. While single-crystal X-ray diffraction remains the definitive method for elucidating the precise three-dimensional architecture in the solid state, a complete understanding is best achieved by integrating data from other techniques like NMR and mass spectrometry. This integrated approach provides a holistic view of the molecule's properties, which is invaluable for rational drug design and the development of novel materials. The insights gained from a detailed crystal structure analysis, as outlined in this guide, are fundamental to understanding the structure-activity relationships that govern the biological and chemical behavior of this important class of quinoline derivatives.

References

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]

  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Preprints.org. [Link]

  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Taylor & Francis Online. [Link]

  • Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. National Institutes of Health. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis. [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. [Link]

  • Review of Quinoline Derivatives. JETIR. [Link]

  • This compound. PubChem. [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Royal Society of Chemistry. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. Semantic Scholar. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]

  • Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. PrepChem.com. [Link]

  • A 1:1 cocrystal of 2,8-bis(trifluoromethyl)quinolin-4-ol and 2,8-bis(trifluoromethyl)quinolin-4(1H). SciSpace. [Link]

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. ResearchGate. [Link]

  • Oxirane – Knowledge and References. Taylor & Francis. [Link]

  • Antimalarials. 7.2,8-Bis(trifluoromethyl)-4-quinolinemethanols. PubMed. [Link]

Sources

Spectroscopic Characterization Guide: Quinolyl Oxiranes vs. Amino-Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists Focus: Mefloquine-type intermediates and quinoline pharmacophores

Executive Summary

In the synthesis of antimalarial drugs like Mefloquine, the conversion of quinolyl oxiranes (epoxides) to


-amino-alcohol derivatives  is a critical stereoselective step. Monitoring this ring-opening reaction requires precise spectroscopic discrimination to ensure complete conversion and regioisomeric purity.

This guide provides a definitive comparison of these two species using NMR, IR, and MS modalities. It focuses on the distinct electronic environments created by the strained epoxide ring versus the flexible amino-alcohol chain, providing actionable data for reaction monitoring.

Mechanistic & Spectroscopic Workflow

The following diagram illustrates the transformation from the rigid quinolyl oxirane to the flexible amino-alcohol, highlighting the key spectroscopic checkpoints at each stage.

ReactionMonitoring cluster_spec Spectroscopic Checkpoints Oxirane Quinolyl Oxirane (Starting Material) TS Transition State (Ring Opening) Oxirane->TS + Amine Heat/Catalyst Spec1 NMR: Epoxide CH (3.5-4.5 ppm) IR: No OH stretch Oxirane->Spec1 Amine Nucleophilic Amine (Reagent) Amine->TS Product Amino-Alcohol Derivative (Product) TS->Product Proton Transfer Spec2 NMR: Methine CH-OH (5.0-6.0 ppm) IR: Strong OH/NH (3300+ cm⁻¹) Product->Spec2

Figure 1: Reaction pathway for the aminolysis of quinolyl oxiranes, mapping chemical changes to spectroscopic observables.

Spectroscopic Comparison: The Data

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing these species due to the significant change in hybridization and magnetic environment upon ring opening.


H NMR: The Diagnostic Shift

The most distinct change occurs at the carbon adjacent to the quinoline ring. In the epoxide, this proton is part of a strained 3-membered ring. In the product, it becomes a methine proton attached to a hydroxyl group (CH-OH), often deshielded by the adjacent electron-withdrawing quinoline ring and intramolecular H-bonding.

FeatureQuinolyl Oxirane (Epoxide)Amino-Alcohol Derivative (e.g., Mefloquine)Shift Direction
Epoxide/Methine Proton

3.8 – 4.5 ppm
(Multiplet/dd)

5.0 – 6.0 ppm
(Singlet/Broad)
Downfield (

+1.5 ppm)
Methylene Protons

2.8 – 3.2 ppm
(Diastereotopic)

2.5 – 3.0 ppm
(Adjacent to N)
Slight Upfield/Overlap
Hydroxyl Proton (-OH) Absent

5.0 – 6.5 ppm
(Exchangeable)
Appearance of new peak
Coupling (

)
Rigid, distinct geminal/vicinal

Complex, often broadened by exchangeLoss of roof effect

Expert Insight: In Mefloquine synthesis, the methine proton of the amino-alcohol (position 11) appears significantly downfield (


5.8 ppm) compared to typical aliphatic alcohols due to the strong electron-withdrawing effect of the bis-trifluoromethyl quinoline ring.

C NMR: Carbon Skeletal Changes

The release of ring strain and the formation of the C-O/C-N bonds result in characteristic shifts.

Carbon TypeQuinolyl Oxirane (

)
Amino-Alcohol (

)
Notes
Methine (C-O) 50 – 58 ppm 67 – 72 ppm Diagnostic: Ring opening deshields this carbon significantly.
Methylene (C-N) 45 – 50 ppm45 – 60 ppmShift depends heavily on the amine substituent.
Quinoline C4 ~140-145 ppm~150-155 ppmSlight shift due to electronic relaxation of the substituent.
B. Infrared Spectroscopy (FT-IR)

IR serves as a rapid "Go/No-Go" check for reaction completion.

  • Quinolyl Oxirane:

    • 
      (C-O-C):  Characteristic "breathing" bands at 1250 cm
      
      
      
      and 850 cm
      
      
      (often weak and obscured by quinoline skeletal vibrations).
    • Absence: No strong bands above 3000 cm

      
       (excluding C-H).
      
  • Amino-Alcohol:

    • 
      (O-H):  Strong, broad absorption at 3300 – 3600 cm
      
      
      
      .
    • 
      (N-H):  If a primary/secondary amine is used, a sharper band appears overlapping or adjacent to the OH stretch (~3300 cm
      
      
      
      ).
    • 
      (C-O):  Strong stretch at 1050 – 1100 cm
      
      
      
      .
C. Mass Spectrometry (MS)
  • Oxirane: Shows parent ion

    
    . Fragmentation often involves loss of CHO or CO.
    
  • Amino-Alcohol: Parent ion increases by the mass of the amine.

    • Fragmentation: Characteristic loss of water (

      
      ) and 
      
      
      
      -cleavage adjacent to the nitrogen.

Experimental Protocol: Reaction Monitoring

Objective: Validate the conversion of 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline to Mefloquine (or analog).

Step 1: Sampling
  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quench into 500

    
    L of CDCl
    
    
    
    (for NMR) or MeOH (for HPLC/MS). Note: Do not use acidic quench if monitoring by NMR as it shifts amine signals.
Step 2: NMR Acquisition
  • Run a standard proton (

    
    H) scan (16 scans).
    
  • Focus Region: 3.5 – 6.5 ppm.

  • Endpoint Criteria:

    • Disappearance of the epoxide multiplet at

      
      4.0-4.2 ppm .
      
    • Appearance and integration of the methine singlet/broad peak at

      
      5.8 ppm .
      
    • Validation: Check for the disappearance of diastereotopic splitting in the methylene region (2.8-3.2 ppm) as the ring opens and rotation becomes free.

Step 3: Purity Check (TLC/IR)
  • TLC: The amino-alcohol is significantly more polar than the epoxide. It will have a much lower

    
     (often requiring MeOH/DCM mixtures to move).
    
  • IR: Evaporate a drop on the ATR crystal. Look for the emergence of the broad OH stretch at 3400 cm

    
    .
    

Troubleshooting & Validation

  • Artifacts: In

    
    H NMR, the hydroxyl proton (
    
    
    
    5-6 ppm) can broaden or disappear if the sample is wet or if traces of acid are present (fast exchange). Do not rely solely on the OH peak. Rely on the methine C-H shift.
  • Salt Formation: If the product is isolated as a hydrochloride salt (common for Mefloquine), the protons alpha to the nitrogen will shift downfield by ~0.5-1.0 ppm compared to the free base. Ensure you are comparing free base to free base, or salt to salt.

  • Regioisomers: Ring opening can theoretically occur at either epoxide carbon.

    • Attack at terminal carbon (favored): Produces the secondary alcohol (Mefloquine-like).

    • Attack at internal carbon: Produces the primary alcohol.

    • Differentiation: The primary alcohol would show a CH

      
      -OH signal (integrates to 2H, distinct diastereotopic splitting) rather than the CH-OH (1H) signal.
      

References

  • Mefloquine Structure & NMR Data

    • Solid-State NMR Characterization of Mefloquine Resinate Complexes. National Institutes of Health (NIH). Available at: [Link]

    • Novel Organic Salts Based on Mefloquine: Synthesis and Characterization. National Institutes of Health (NIH). Available at: [Link]

  • Epoxide Ring Opening Mechanisms

    • Epoxide Ring Opening Under Mild Conditions. Journal of Synthetic Chemistry. Available at: [Link]

    • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • General Spectroscopic Data for Quinolines

    • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

Safety Operating Guide

2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Managers

Executive Safety Directive

Compound Identity: this compound CAS: 57120-54-4 Common Context: Mefloquine synthetic intermediate (Epoxide metabolite).

CRITICAL HAZARD ALERT: This compound possesses a dual-hazard profile that requires strict adherence to this protocol:

  • High Reactivity (Alkylating Agent): The strained oxirane (epoxide) ring renders this molecule a potent electrophile capable of alkylating DNA. It must be treated as a suspected mutagen/genotoxin .

  • Environmental Persistence: The bis-trifluoromethyl motifs provide extreme thermal and chemical stability to the quinoline core. Standard incineration without flue-gas scrubbing is insufficient; it generates Hydrogen Fluoride (HF) upon combustion.

Part 1: Hazard Identification & Mechanism

To handle this compound safely, you must understand the causality of its toxicity.

FeatureChemical BasisSafety Implication
Oxirane Ring Strained 3-membered ether. Highly susceptible to nucleophilic attack.Biological: Irreversibly binds to DNA bases (guanine), causing mutation. Disposal: Must be chemically "quenched" (ring-opened) before binning.
-CF3 Groups Strong electron-withdrawing groups (EWG).Reactivity: Increases the electrophilicity of the epoxide, potentially making it more reactive than standard aliphatic epoxides. Disposal: Requires high-temp incineration (>1100°C) to break C-F bonds.
Lipophilicity Quinoline core + Fluorination.Handling: Rapidly absorbs through skin/gloves. Aqueous quenching agents will fail without a co-solvent.

Part 2: Pre-Disposal Quenching Protocol (Benchtop)

The "Self-Validating" System: Do not dispose of the active epoxide directly into waste drums. The risk of polymerization or reaction with other waste stream components is unacceptable. You must perform a Chemical Quench to convert the reactive epoxide into a stable glycol or thiosulfate adduct.

Reagent Preparation:

  • Quenching Solution: 20% Sodium Thiosulfate (

    
    ) in water.
    
  • Co-Solvent: Acetone or Ethanol (Required to solubilize the lipophilic quinoline).

  • Acid Catalyst: 1M Sulfuric Acid (

    
    ).
    
Step-by-Step Quenching Workflow
  • Dissolution: Dissolve the waste epoxide residue in the Co-Solvent (approx. 10 mL solvent per gram of residue).

  • Activation: Add a catalytic amount of 1M

    
     (pH should be ~4-5). Why? Protonation of the epoxide oxygen weakens the C-O bond, facilitating ring opening.
    
  • Nucleophilic Attack: Slowly add the Quenching Solution (3:1 ratio of Thiosulfate solution to Waste solution).

    • Observation: Mild exotherm may occur.

  • Validation (The Check): Allow to stir for 2 hours. Test a small aliquot via TLC or LC-MS to confirm the disappearance of the epoxide peak (M+ 307.19) and formation of the ring-opened product (M+ 325.2 or thiosulfate adduct).

  • Neutralization: Once confirmed, neutralize the mixture to pH 7 with Sodium Bicarbonate before disposal.

Part 3: Waste Segregation & Final Disposal

Once quenched, the material is no longer an alkylating hazard, but it remains a Fluorinated Organic Hazard .

Disposal Decision Logic

DisposalLogic Start Waste Generation (this compound) Quench Chemical Quench (Thiosulfate/Acid + Co-solvent) Start->Quench Mandatory Step Check Validation (Is Epoxide Destroyed?) Quench->Check Check->Quench No (Retreat) Stream Segregation Check->Stream Yes (Safe to Bin) Bin Container Label: 'Halogenated Organic Waste' (Contains Fluorine) Stream->Bin Do NOT mix with Oxidizers Destruction High-Temp Incineration (w/ HF Scrubbing) Bin->Destruction External Vendor

Figure 1: Decision logic for the safe processing of fluorinated epoxide waste. Note the mandatory validation step before the material enters the general waste stream.

Container Specifications:

  • Type: HDPE or Glass (Avoid metal containers if un-neutralized acid is present).

  • Labeling: Must explicitly state "HALOGENATED ORGANIC" and "CONTAINS FLUORINE."

    • Why? Waste vendors use different incinerator feeds for fluorinated compounds to prevent damage to the combustion chamber refractory lining and to capture HF gas.

Part 4: Emergency Spill Response

In the event of a benchtop spill of the pure solid or solution.

PPE Requirements:

  • Respiratory: N95 (minimum) or Half-mask with OV/P100 cartridges (preferred).

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles.

Spill Workflow

SpillResponse Alert 1. Alert & Isolate (15ft Radius) PPE 2. Don PPE (Double Nitrile + Resp) Alert->PPE Cover 3. Cover Spill (Absorbent Pads) PPE->Cover Decon 4. Apply Decon Solution (20% Thiosulfate) Cover->Decon Collect 5. Collect as Hazardous Waste Decon->Collect

Figure 2: Immediate response protocol for laboratory spills.

Decontamination Solution for Surfaces: Do not just use water. Use the Quenching Solution defined in Part 2 to wipe down the contaminated area. This ensures any residual epoxide on the benchtop is chemically deactivated.

Part 5: Regulatory & Physical Data

Physical Properties Table

PropertyValueOperational Note
Molecular Formula

High Fluorine content (~37% by mass).
Molecular Weight 307.19 g/mol
Solubility Low in Water; High in DMSO, DCM, EthanolUse organic co-solvents for cleaning.
Boiling Point ~350°C (Predicted)Non-volatile, but dust is an inhalation hazard.

Regulatory Classification (USA/EU)

RegulationClassificationCode
RCRA (USA) Halogenated OrganicD022 (if chloroform used) or General Toxic.
EU Waste List Laboratory chemicals consisting of dangerous substances16 05 06*
UN Transport Toxic Solid, Organic, N.O.S.UN 2811 (Class 6.1)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[2][3] (Applied here for Fluorinated Organic incineration standards).

  • Santa Cruz Biotechnology. (2024). This compound Safety Data Sheet.[4]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[5][6][7] Wiley-Interscience. (Reference for Thiosulfate quenching mechanisms).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Reactant of Route 2
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。